Product packaging for CDC6 protein(Cat. No.:CAS No. 122544-18-7)

CDC6 protein

Cat. No.: B1168614
CAS No.: 122544-18-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CDC6 (Cell Division Cycle 6) protein is an essential AAA+ ATPase and a key regulator for the initiation of DNA replication . It is recruited to origins of replication by the Origin Recognition Complex (ORC) and is necessary for the loading of the Mcm2-7 helicase complex to form the pre-replicative complex (pre-RC), a critical step in licensing origins for a single round of replication per cell cycle . Its activity is tightly regulated by cyclin-dependent kinases (CDKs), which phosphorylate CDC6 at specific sites such as Serine 54; this phosphorylation controls its subcellular localization, stability, and affinity for binding partners like Mcm2 . Beyond its fundamental role in DNA replication, CDC6 is a protein of significant interest in oncology research. Its overexpression is observed in numerous cancers, including breast, lung, and gastric cancers, and is frequently associated with poor patient prognosis . In research settings, elevated CDC6 has been shown to contribute to genomic instability, re-replication, and resistance to therapies such as ionizing radiation . Furthermore, CDC6 has been implicated in promoting Epithelial to Mesenchymal Transition (EMT) by suppressing E-cadherin expression, thereby potentially driving cancer metastasis . Studies also reveal a non-canonical function for CDC6 at the centrosome, where it localizes during S and G2 phases to negatively regulate microtubule nucleation, coordinating the DNA replication and cell division cycles . This purified CDC6 protein is an indispensable reagent for in vitro studies aimed at understanding the cell cycle, DNA replication licensing, and the mechanisms of genomic instability in cancer.

Properties

CAS No.

122544-18-7

Molecular Formula

C15H24O3

Synonyms

CDC6 protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Cdc6 Protein

Domain Organization and Functional Motifs

The domain architecture of CDC6 includes an N-terminal region, a central nucleotide-binding/ATPase domain, and a C-terminal winged-helix domain (WHD). ebi.ac.uknih.govatlasgeneticsoncology.org

CDC6 is a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily of proteins. ebi.ac.ukwikipedia.orgnih.govnih.govoup.comcdnsciencepub.comtandfonline.com This family is characterized by a conserved AAA+ domain that is responsible for transducing energy from ATP hydrolysis into mechanical work, often facilitating the assembly, activity, or disassembly of protein complexes. nih.govoup.comtandfonline.com In the context of DNA replication, CDC6's AAA+ domain is essential for its function as a helicase loader. ebi.ac.uknih.govoup.com

The AAA+ domain of CDC6 contains conserved motifs essential for ATP binding and hydrolysis, specifically the Walker A and Walker B motifs. ebi.ac.uknih.govatlasgeneticsoncology.orgoup.compnas.orgmolbiolcell.orgmolbiolcell.org

The Walker A motif (also known as the P-loop) is typically characterized by a GxxGxGK(T/S) sequence and is crucial for coordinating the binding of the nucleotide's triphosphate group. atlasgeneticsoncology.orgmolbiolcell.orgmolbiolcell.org Mutations in the Walker A motif can abolish or significantly impair ATP binding. oup.commolbiolcell.orgmolbiolcell.org

The Walker B motif, often represented by a DExx sequence, contains an invariant acidic residue (glutamate or aspartate) that is important for coordinating a magnesium ion, which is necessary for ATP hydrolysis. pnas.orgmolbiolcell.orgmolbiolcell.orgelifesciences.orgscienceopen.com Mutations in the Walker B motif can reduce or eliminate ATPase activity while often retaining ATP binding ability. oup.commolbiolcell.orgmolbiolcell.org

Studies using mutations in these motifs have demonstrated their critical, albeit sometimes distinct, roles in CDC6 function. For example, a Walker A mutation in yeast Cdc6 (K114A or K114E) impaired ATP binding and prevented the loading of MCM proteins onto chromatin, leading to a block in S phase progression or lethality. pnas.orgmolbiolcell.org In contrast, some Walker B mutations allowed ATP binding but impaired hydrolysis, with varying effects on S phase progression depending on the specific mutation and organism. oup.compnas.orgmolbiolcell.orgelifesciences.org Human CDC6 also exhibits ATP binding and hydrolysis activity that is dependent on intact Walker A and B motifs. oup.commolbiolcell.org

Here is a table summarizing the roles of Walker A and B motifs:

MotifConsensus SequencePrimary FunctionEffect of Mutation (General)
Walker AGxxGxGK(T/S)ATP BindingImpairs ATP binding
Walker BDExxATP Hydrolysis (Mg²⁺ coordination)Impairs ATP hydrolysis

Beyond the canonical AAA+ and WHDs, CDC6 also possesses an initiator-specific motif. nih.govnih.govresearchgate.netresearchgate.net This motif, located within the AAA-RecA domain, contributes to origin DNA recognition. researchgate.netresearchgate.net Structural analysis of the yeast ORC-CDC6 complex bound to origin DNA has revealed that this motif, along with the WHD, is involved in the interaction with origin DNA. nih.govnih.govresearchgate.net

Conformational Dynamics and Complex Assembly

The function of CDC6 is intimately linked to its conformational dynamics and its ability to assemble into protein complexes, particularly with ORC and MCM proteins, during the process of origin licensing. cdnsciencepub.compnas.orgnih.govoup.com

The interaction of CDC6 with ORC and DNA induces significant structural rearrangements that are essential for the subsequent steps of pre-RC assembly and MCM loading. nih.govnih.govspecklab.compnas.orgnih.gov Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into these dynamics. For instance, the binding of CDC6 to ORC bound to origin DNA leads to conformational changes in ORC subunits, including rearrangements in the Orc1 AAA+ domain and the Orc2 WHD. nih.govnih.govspecklab.comnih.gov These changes are critical for activating the CDC6 ATPase activity and creating binding sites for the recruitment of the MCM2-7 helicase. nih.govnih.govresearchgate.net

The assembly of the ORC-CDC6-Cdt1-MCM2-7 (OCCM) complex, a key intermediate in helicase loading, involves a series of interaction-induced structural changes. specklab.compnas.org Initially, MCM2-7, potentially via its C-terminal WHDs (specifically Mcm3 and Mcm7), interacts with the ORC-CDC6 complex. specklab.compnas.orgosti.gov This interaction is followed by further docking of the MCM2-7 hexamer onto ORC-CDC6, positioning the origin DNA near the MCM2-7 entry gate. pnas.orgosti.gov The transition from these pre-insertion states to the final loaded state, where DNA is topologically linked within the MCM ring, involves substantial conformational changes in the MCM hexamer, transitioning from an open spiral to a closed ring structure. pnas.org These dynamic structural rearrangements, driven by protein-protein and protein-DNA interactions, are fundamental to the mechanism of replicative helicase loading by the ORC-CDC6 complex. specklab.compnas.orgosti.gov

Ring-Shaped Complex Formation with Origin Recognition Complex (ORC)

The Origin Recognition Complex (ORC) is a six-subunit DNA-binding complex (Orc1-6) that identifies and binds to replication origins in an ATP-dependent manner. ebi.ac.ukwikipedia.org CDC6 interacts with ORC, primarily through the Orc1 subunit, and this association enhances the specificity of ORC-origin interactions. ebi.ac.uk Together, ORC and CDC6 form a ring-shaped complex. nih.govnih.gov This ring-shaped ORC-CDC6 complex has dimensions and shape comparable to the ring-shaped MCM helicase, suggesting its role as a loading machine for MCM2-7 onto DNA. nih.gov The formation of a stable ORC-CDC6 complex is regulated by ATP hydrolysis. nih.gov CDC6 ATPase activity is activated by ORC and is suppressed by the presence of origin DNA. nih.govnih.gov Mutations in specific origin DNA elements can induce CDC6 ATPase activity and hinder stable ORC-CDC6 complex formation. nih.govnih.gov This suggests a mechanism where origin DNA downregulates CDC6 ATPase, stabilizing the complex and promoting MCM loading. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) Insights into ORC-CDC6 Structure

Cryo-electron microscopy (Cryo-EM) has provided significant insights into the structural arrangement of the ORC-CDC6 complex, particularly when bound to origin DNA. Structures of DNA-bound ORC with and without CDC6 have been determined. sdbonline.org These structures reveal that Orc1 and Orc4 subunits are the primary DNA binding sites within the ORC ring and work with winged-helix domains to stabilize bent DNA. sdbonline.org A loop near the catalytic Walker B motif of Orc1 directly contacts DNA, coupling DNA binding to ORC's ATPase site. sdbonline.org

The Cryo-EM structure of the yeast ORC-CDC6 bound to origin DNA at 3.3 Å resolution has illuminated how CDC6 activates ORC to recruit the MCM2-7 hexamer. ebi.ac.ukresearchgate.netnih.gov This structure shows that CDC6 contributes to origin DNA recognition through its winged helix domain (WHD) and an initiator-specific motif. ebi.ac.ukresearchgate.netnih.gov CDC6 binding induces rearrangements in a short alpha-helix within the Orc1 AAA+ domain and the Orc2 WHD. ebi.ac.ukresearchgate.netnih.gov These structural changes lead to the activation of the CDC6 ATPase and create three sites for MCM2-7 recruitment that are absent in ORC alone. ebi.ac.ukresearchgate.netnih.gov

Cryo-EM studies have also captured intermediate structures during the helicase loading process, such as the ORC-CDC6-Cdt1-MCM2-7 (OCCM) complex. pnas.orgelifesciences.org In the OCCM intermediate, DNA is inserted into the MCM2-7 complex, and the helicase adopts a ring-shaped conformation with a gap at the Mcm2-Mcm5 interface. pnas.org Pre-loading structures, where the helicase loader-helicase complexes are captured just before DNA insertion, combined with computational simulations, provide crucial details on the mechanism of topologically linking the helicase to DNA. pnas.org In one such intermediate, "pre-insertion OCCM," the main body of MCM2-7 docks onto ORC-CDC6, and the origin DNA is bent and positioned near the open DNA entry gate at the Mcm2-Mcm5 interface, poised for insertion. pnas.org

The interaction between ORC-CDC6 and MCM2-7 involves multiple contact sites. pnas.org For instance, in a "semi-attached OCCM" intermediate, the Mcm3 and Mcm7 WHDs latch onto ORC-CDC6. pnas.org Specifically, the Mcm3 WHD binds to the interface of the Orc2 WHD and CDC6 AAA+ domain, while the Mcm7 WHD binds to the interface of the CDC6 WHD and the Orc1 AAA+ domain. pnas.org These interactions are similar to those observed in the fully assembled OCCM complex. pnas.org The Orc2-CDC6 interface is particularly dynamic and controls DNA insertion and retention. pnas.org

Below is a summary of key structural components and their interactions within the ORC-CDC6 complex based on Cryo-EM insights:

ComponentRole/InteractionInsights from Cryo-EM
CDC6 Protein Essential for pre-RC formation, loads MCM2-7. Interacts with ORC.Contributes to origin DNA recognition via WHD and initiator-specific motif. Activates ORC ATPase. Creates MCM2-7 recruitment sites. ebi.ac.ukresearchgate.netnih.gov
ORC Complex Binds origin DNA, recruits CDC6. Six subunits (Orc1-6).Forms a ring with CDC6. Orc1 and Orc4 are primary DNA binding sites. Orc1 loop contacts DNA. sdbonline.orgnih.govnih.gov
ORC-CDC6 Complex Ring-shaped structure, loads MCM2-7.Encircles DNA. Conformation preconfigures for Cdt1-MCM2-7 acceptance. nih.govnih.govpnas.org
Origin DNA Binding site for ORC-CDC6.Bent within the ORC-CDC6 complex. Positioned near MCM2-7 entry gate in pre-insertion intermediate. sdbonline.orgpnas.org
MCM2-7 Helicase Replicative helicase, loaded by ORC-CDC6 and Cdt1.Recruited to ORC-CDC6 via specific sites. Forms a ring around DNA in OCCM. ebi.ac.ukresearchgate.netnih.govpnas.org
Cdt1 Protein Co-loader for MCM2-7 with ORC-CDC6.Involved in forming the OCCM intermediate. pnas.org

These structural studies underscore the complex and dynamic nature of the ORC-CDC6 interaction and its critical role in orchestrating the initial steps of DNA replication.

Mechanisms of Dna Replication Initiation Mediated by Cdc6 Protein

Prereplicative Complex (Pre-RC) Assembly

The formation of the pre-RC is a highly ordered and dynamic process that occurs during the G1 phase of the cell cycle. bohrium.comwikipedia.org This complex assembly ensures that replication origins are prepared for the subsequent S phase, where DNA synthesis will commence. pnas.org CDC6 plays a central and indispensable role in the stepwise construction of the pre-RC.

The assembly of the pre-RC follows a strict sequential order of protein recruitment to the replication origins. nih.govnih.gov The first step is the binding of the Origin Recognition Complex (ORC), a six-subunit protein complex (Orc1-6), to specific DNA sequences that mark the origins of replication. wikipedia.orgnih.govnih.gov Following the stable association of ORC with the origin DNA, CDC6 is recruited to this complex. nih.govwikipedia.org The binding of CDC6 is a critical step that then facilitates the recruitment of another essential licensing factor, Cdt1, which is typically found in a complex with the Minichromosome Maintenance (MCM2-7) proteins. nih.govwikipedia.orgresearchgate.net This ordered loading of ORC, followed by CDC6, and then the Cdt1-MCM2-7 complex, is a hallmark of pre-RC formation. nih.govresearchgate.net

Step Recruited Factor(s) Binding Site
1Origin Recognition Complex (ORC)Replication Origin DNA
2CDC6ORC-DNA Complex
3Cdt1-MCM2-7 ComplexORC-CDC6-DNA Complex

The interaction between CDC6 and the ORC is a pivotal event in the initiation of DNA replication. nih.govmolbiolcell.org In yeast and other eukaryotes, CDC6 associates with the ORC that is already bound to the origin DNA. nih.govpnas.org This association is not merely a passive binding event; it induces significant conformational changes in the ORC. nih.gov Cryo-electron microscopy studies have revealed that the binding of CDC6 to the ORC-DNA complex alters the orientation of certain ORC subunits, effectively transforming the ORC from a simple origin binder into an active loader for the replicative helicase. nih.govunivr.it This CDC6-induced activation of the ORC is a molecular switch that is essential for the subsequent steps of pre-RC assembly. nih.govnih.gov The stable formation of the ORC-CDC6 complex on origin DNA is a key determinant for defining a functional origin of replication. youtube.com

A primary and essential function of CDC6 is to facilitate the loading of the MCM2-7 complex onto the DNA. wikipedia.orgnih.govembopress.org The MCM2-7 complex is the replicative helicase, a ring-shaped protein structure that will unwind the DNA double helix during the S phase. nih.govtandfonline.com After CDC6 binds to the ORC, it, along with Cdt1, mediates the recruitment and loading of the MCM2-7 hexamer around the DNA. nih.govwikipedia.orgembopress.orgbiologists.com This process results in the formation of a head-to-head double hexamer of MCM2-7 at the origin. nih.govtandfonline.com The loading of the MCM2-7 complex is the definitive step in origin licensing, marking the origin as ready for replication. nih.govembopress.org In the absence of CDC6, the MCM proteins cannot be loaded onto the DNA, and therefore, DNA replication cannot be initiated. wikipedia.orgpnas.org

The function of CDC6 as a helicase loader is intrinsically linked to its identity as a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. wikipedia.orgnih.gov The loading of the MCM2-7 helicase onto DNA is an energy-consuming process that requires the binding and hydrolysis of ATP by CDC6. nih.govtandfonline.comcancer.gov CDC6 binds to the ORC in an ATP-dependent manner. wikipedia.org The subsequent hydrolysis of ATP by CDC6 is thought to drive conformational changes within the pre-RC that are necessary for opening the MCM2-7 ring and loading it onto the DNA. nih.govtandfonline.com Furthermore, ATP hydrolysis by CDC6 is also implicated in the release of loading factors, including CDC6 itself and Cdt1, from the complex after the MCM2-7 double hexamer is successfully loaded. pnas.orgnih.gov This dissociation is crucial for the subsequent activation of the helicase and the transition to the elongation phase of DNA replication. nih.gov The ATPase activity of CDC6 is, therefore, a critical regulatory point in the initiation of DNA replication. nih.govcancer.gov

CDC6 Domain Function in Helicase Loading
AAA+ ATPase DomainBinds and hydrolyzes ATP to provide energy for MCM2-7 loading.
Winged-Helix DomainContributes to DNA binding and interaction with other pre-RC components.

Regulation of Replication Origin Licensing

To maintain genomic integrity, it is paramount that the genome is replicated exactly once per cell cycle. The regulation of replication origin licensing is a key mechanism to prevent re-replication of DNA within a single S phase. CDC6 plays a significant role in this regulatory network.

The tight regulation of CDC6 expression and activity is a cornerstone of ensuring the fidelity of single-round DNA replication. bohrium.comnih.govreactome.org In many eukaryotes, CDC6 protein levels are high during the G1 phase to allow for the assembly of pre-RCs. wikipedia.org However, as cells enter the S phase, CDC6 is targeted for degradation through phosphorylation-dependent ubiquitin-mediated proteolysis. wikipedia.orgelifesciences.org This rapid degradation of CDC6 at the onset of S phase helps to prevent the assembly of new pre-RCs on origins that have already fired or have yet to fire. bohrium.comreactome.org By eliminating a key factor required for MCM2-7 loading, the cell ensures that origins cannot be re-licensed and re-fired within the same cell cycle. This mechanism, coupled with the regulation of other pre-RC components, robustly enforces a single round of DNA replication, thereby safeguarding the stability of the genome. nih.govnih.gov

Prevention of DNA Rereplication

To maintain genomic integrity, it is imperative that the genome is replicated precisely once per cell cycle. The this compound is a central figure in the multi-layered regulatory network that prevents DNA rereplication. This is achieved through several key mechanisms that ensure its activity is restricted to the G1 phase of the cell cycle. These mechanisms include phosphorylation by cyclin-dependent kinases (CDKs), regulated proteolysis, and controlled subcellular localization. nih.govwikipedia.org

In yeast, CDKs are instrumental in preventing the re-licensing of replicated DNA by targeting various components of the licensing system, with CDC6 being a primary substrate. nih.gov Following the G1-S phase transition, rising CDK activity leads to the phosphorylation of CDC6, which in turn marks it for degradation. nih.gov Similarly, in mammalian cells, the phosphorylation of CDC6 by CDKs, particularly Cyclin A-Cdk2, plays a crucial role. pnas.orgnih.gov This phosphorylation event serves a dual purpose: it promotes the initiation of DNA replication and subsequently prevents rereplication by triggering the nuclear export of CDC6. pnas.org

The subcellular localization of CDC6 is tightly controlled throughout the cell cycle. In the G1 phase, CDC6 resides in the nucleus, where it is essential for the formation of the pre-replicative complex (pre-RC). nih.gov However, as cells transition into the S, G2, and M phases, phosphorylated CDC6 is actively transported out of the nucleus and into the cytoplasm. pnas.orgnih.gov This translocation physically sequesters CDC6 from the chromatin, thereby preventing the reassembly of pre-RCs on origins that have already been fired. pnas.orgnih.gov This nuclear export is considered a critical mechanism in metazoans for preventing rereplication. nih.gov While some studies using ectopically expressed CDC6 suggested a complete translocation, later research on endogenous CDC6 revealed that a subpopulation may remain chromatin-bound in the nucleus after S phase entry, suggesting additional layers of regulation. nih.govembopress.org

Regulated proteolysis is another vital mechanism for controlling CDC6 levels and preventing rereplication. Multiple E3 ubiquitin ligase complexes target CDC6 for degradation at different points in the cell cycle. The anaphase-promoting complex/cyclosome bound to Cdh1 (APC/C-Cdh1) mediates the degradation of CDC6 in early G1. molbiolcell.org Other complexes, such as CRL4-Cdt2 and SCF-Cyclin F, are responsible for its degradation at the G1-S transition and in mitosis, respectively. researchgate.net Furthermore, in response to DNA damage induced by rereplication, CDC6 can be targeted for degradation by the ubiquitin ligase Huwe1, creating a feedback loop that limits the extent of rereplication. molbiolcell.orgnih.gov

The interplay between these mechanisms provides a robust system to ensure that DNA replication is limited to a single round per cell cycle. The inactivation of CDC6 through phosphorylation, its removal from the nucleus, and its ultimate degradation are all critical, and often redundant, pathways that safeguard the genome from the catastrophic consequences of rereplication. nih.govnih.gov

MechanismKey Regulatory MoleculesEffect on CDC6Cell Cycle PhaseOrganism(s)
PhosphorylationCyclin-Dependent Kinases (CDKs), e.g., Cyclin A-Cdk2Inhibits chromatin binding; triggers nuclear export and degradationS, G2, MYeast, Metazoans
Nuclear ExportCrm1 (exportin)Translocation from nucleus to cytoplasmS, G2, MMetazoans
Proteolytic DegradationAPC/C-Cdh1, CRL4-Cdt2, SCF-Cyclin F, Huwe1Ubiquitination and subsequent destruction by the proteasomeLate M/Early G1 (APC/C-Cdh1), G1/S transition, Mitosis, DNA damage responseYeast, Metazoans

Coordination with Replication Fork Establishment

Beyond its foundational role in origin licensing, CDC6 also participates in processes that coordinate the initiation of replication with the establishment and maintenance of stable replication forks. This function is particularly evident in its involvement in the S-phase checkpoint, a surveillance mechanism that ensures the integrity of the replication process. nih.govoup.com

After the initial loading of the minichromosome maintenance (MCM) protein complex onto DNA, the affinity of CDC6 for chromatin decreases, which is thought to allow it to be distributed to other unlicensed origins. nih.gov However, as replication forks are established and begin to progress away from the origin, CDC6 re-associates with the chromatin. nih.govoup.com This reloading of CDC6 at the start of S phase is dependent on CDK activity and the initiation of DNA replication itself, suggesting a role for CDC6 that extends beyond the initial licensing step. nih.gov

A critical aspect of this extended role is the activation of the S-phase checkpoint in response to replication stress. When replication forks stall due to nucleotide depletion or DNA damage, a checkpoint signaling cascade is initiated to halt cell cycle progression and stabilize the stalled forks. nih.gov Studies in Xenopus egg extracts and human cells have shown that CDC6 is essential for the activation of the checkpoint kinase Chk1 in response to replication inhibitors like aphidicolin. nih.govnih.gov The pool of chromatin-associated CDC6 during S phase is required to activate Chk1 when replication forks are impeded. oup.com This suggests that CDC6 acts as a component of the sensory mechanism that monitors the status of replication forks. nih.gov

The activation of Chk1 by the ATR kinase pathway is a central event in the S-phase checkpoint. researchgate.net While the precise mechanism of how CDC6 facilitates Chk1 activation is not fully elucidated, it is proposed to work in a pathway that monitors ongoing DNA replication. nih.gov This function appears to be distinct from its role in MCM loading. nih.gov The presence of CDC6 at stalled forks helps to stabilize them, preventing their collapse into double-strand breaks, which would pose a significant threat to genome stability. nih.gov

ProcessRole of CDC6Key Interacting/Effector MoleculesFunctional Outcome
Replication Fork EstablishmentReloads onto chromatin as forks progress from the origin. nih.govChromatin, ORCSuggests a functional role for CDC6 during S-phase beyond initial licensing.
S-Phase Checkpoint ActivationRequired for the activation of Chk1 in response to stalled replication forks. nih.govoup.comnih.govATR, Chk1Halts cell cycle progression to allow for fork repair and stabilization.
Replication Fork StabilityContributes to the stability of stalled replication forks. nih.govReplisome componentsPrevents the collapse of stalled forks and the formation of DNA double-strand breaks.
Regulation of Late Origin FiringIndirectly inhibits the firing of late origins via S-phase checkpoint activation. nih.govCDKs, Late replication originsCoordinates the temporal program of DNA replication.

Cell Cycle Regulatory Mechanisms Governing Cdc6 Protein Activity

Transcriptional Regulation of CDC6 Gene Expression

The expression of the CDC6 gene is primarily regulated at the transcriptional level, ensuring that the protein is available during the specific cell cycle phases when it is required for pre-replicative complex (pre-RC) assembly wikipedia.org.

E2F Transcriptional Pathway Control

Transcription of the mammalian CDC6 gene is regulated by E2F proteins wikipedia.orgnih.govpnas.orgnih.govproteinatlas.org. E2F transcription factors play a prominent role in preparing cells for DNA replication pnas.orgnih.gov. Analysis of the human CDC6 promoter has revealed putative E2F binding sites within its proximal region pnas.orgnih.gov. Studies have shown that during the transition from a growth-arrested to a proliferative state, CDC6 transcription is regulated by E2F proteins nih.govnih.gov. Exogenously expressed E2F proteins can stimulate the endogenous CDC6 gene, indicating a direct regulatory link nih.govnih.gov. This regulation by E2F suggests that the CDC6 gene is repressed in quiescent cells by an E2F complex, similar to other downstream targets of the E2F pathway nih.gov. Overexpression of E2F proteins may lead to the activation of the endogenous CDC6 gene by displacing or inactivating an E2F repressor complex nih.gov.

Mitogenic Signal Responsiveness

Transcription of the CDC6 gene has been reported to be regulated in response to mitogenic signals through transcriptional control mechanisms involving E2F proteins wikipedia.orgnih.govproteinatlas.org. The expression of CDC6 is selective for proliferating cells and is not observed in quiescent mammalian cells nih.govpnas.orgnih.gov. The timing of CDC6 expression during the transition from G0 to G1 phase is consistent with its role in initiating DNA replication pnas.org. This indicates that CDC6 is a downstream target of molecular signaling pathways that control the G1/S transition pnas.org.

Post-Translational Modifications and Stability Control

Beyond transcriptional control, CDC6 protein activity and stability are extensively regulated through post-translational modifications, particularly phosphorylation by cyclin-dependent kinases (CDKs) wikipedia.orgwikipedia.orgproteinatlas.orgembopress.orgcancerindex.orgnih.gov.

Phosphorylation by Cyclin-Dependent Kinases (CDKs)

Phosphorylation by CDKs is a key mechanism controlling CDC6 function, subcellular localization, and stability oup.comwikipedia.orgwikipedia.orgproteinatlas.orgembopress.orgcancerindex.orgnih.govciteab.comsdbonline.orgembopress.orgnih.govnih.govnih.gov. This phosphorylation is crucial for preventing re-replication during S, G2, and M phases of the cell cycle wikipedia.orgembopress.orgnih.govsdbonline.orgsdbonline.org.

CDK-mediated Phosphorylation Sites (e.g., N-terminal consensus sites)

Mammalian CDC6 contains multiple consensus CDK phosphorylation sites, particularly in its N-terminus proteinatlas.orgembopress.orgcancerindex.orgsdbonline.org. In human CDC6, three such sites have been identified at positions 54, 74, and 106 embopress.org. Phosphorylation of these N-terminal CDK consensus sites is essential for regulating the subcellular localization of CDC6 embopress.orgnih.govsdbonline.orgsdbonline.org. In Saccharomyces cerevisiae, Cdc6p contains three consensus Cdc28p kinase phosphorylation sites within the N terminus at positions 7, 23, and 43 pnas.org. Mutation of these three sites to alanine (B10760859) can prevent phosphorylation in vivo embopress.org.

Here is a table summarizing some reported CDK phosphorylation sites in CDC6:

OrganismPhosphorylation Sites (N-terminal)Kinase(s) InvolvedEffect(s)Source(s)
HumanSer54, Ser74, Ser106Cyclin A/CDK2Regulates subcellular localization, prevents re-replication embopress.orgnih.govsdbonline.org
Saccharomyces cerevisiaeT7, T23, S43Cdc28p (with Clb or Cln cyclins)Targets for degradation, required for mitotic arrest wikipedia.orgembopress.orgpnas.orgnih.gov
C. elegansMultiple CDK sitesCDKsPromotes nuclear export sdbonline.org
Phosphorylation by Specific CDK-Cyclin Complexes (e.g., Cdc28-Clb5/6, Cyclin A/Cdk2, Cdk1-Clb2)

Specific CDK-cyclin complexes are responsible for phosphorylating CDC6. In mammalian cells, CDC6 interacts specifically with the active Cyclin A/CDK2 complex both in vitro and in vivo embopress.orgnih.govsdbonline.org. This interaction is mediated by an N-terminal Cy-motif in CDC6 embopress.orgnih.govsdbonline.org. Phosphorylation by Cyclin A/CDK2 regulates the subcellular localization of CDC6, causing it to relocalize to the cytoplasm from the nucleus upon activation of Cyclin A/CDK2 embopress.orgnih.govsdbonline.org. Ectopic expression of Cyclin A, but not Cyclin E, leads to rapid relocalization of CDC6 embopress.orgnih.govsdbonline.org. This phosphorylation by Cyclin A/CDK2 is considered a negative regulatory event that may prevent re-replication during S and G2 phases embopress.orgnih.govsdbonline.org.

In Saccharomyces cerevisiae, CDC6 is phosphorylated by the Cdc28-Clb5-Clb6 complex at the onset of S phase, leading to its inactivation wikipedia.org. Phosphorylation can also be catalyzed by Cdc28-Cln complexes wikipedia.org. Clb-Cdc28 and Cln-Cdc28 complexes phosphorylate Cdc6 to induce SCFCdc4-mediated ubiquitylation and subsequent degradation by the proteasome wikipedia.orgembopress.orgnih.gov. This degradation is rapid at the end of G1 phase and requires at least some subset of the CDK consensus phosphorylation sites in Cdc6 embopress.org. While G1 cyclins are required for this rapid degradation, S-phase-specific cyclins Clb5 or Clb6 are not, suggesting direct phosphorylation by Cln-Cdc28 embopress.org.

CDC6 also interacts with and regulates Cdk1-Cyclin B, particularly during mitotic exit pnas.orgbiorxiv.orgnih.govbiologists.com. In mitosis, CDC6 is hyperphosphorylated, correlating with high levels of Plk1 pnas.orgnih.gov. Plk1 phosphorylates CDC6, promoting its binding to Cdk1 and leading to the attenuation of Cdk1 activity pnas.orgnih.gov. This interaction is suggested to be important for the activation of separase and subsequent anaphase progression pnas.orgnih.gov. In S. cerevisiae, Cdc6 accumulates in mitosis and is tightly bound by Clb2 through N-terminal phosphorylation, which helps prevent premature origin licensing and degradation elifesciences.orgnih.gov.

Here is a table summarizing the phosphorylation by specific CDK-Cyclin complexes:

OrganismKinase ComplexPhosphorylation SitesEffect(s)Source(s)
HumanCyclin A/CDK2N-terminal sitesRegulates subcellular localization (nucleus to cytoplasm), prevents re-replication embopress.orgnih.govsdbonline.org
Saccharomyces cerevisiaeCdc28-Clb5/Clb6N-terminal sitesInactivation, targets for SCFCdc4-mediated degradation wikipedia.orgembopress.orgnih.gov
Saccharomyces cerevisiaeCdc28-ClnN-terminal sitesTargets for SCFCdc4-mediated degradation wikipedia.orgembopress.org
HumanCdk1/Cyclin BT37 (by Plk1, promotes binding to Cdk1)Regulates Cdk1 activity, involved in mitotic exit pnas.orgbiorxiv.orgnih.gov
Saccharomyces cerevisiaeCdc28-Clb2N-terminal sitesBinding, prevents premature origin licensing and degradation elifesciences.orgnih.gov

Ubiquitination and Proteasomal Degradation

Ubiquitination is a key mechanism for controlling this compound levels through targeted degradation by the proteasome. Multiple E3 ubiquitin ligase complexes are involved in the ubiquitination and subsequent degradation of CDC6 at different stages of the cell cycle and under specific conditions. researchgate.netresearchgate.net

SCF(CDC4) E3 Ubiquitin Ligase Complex

In Saccharomyces cerevisiae, the SCF(CDC4) (Skp1-Cullin1-F-box protein) complex plays a significant role in targeting Cdc6p for proteasomal degradation. uniprot.orgmolbiolcell.orgebi.ac.uklife-science-alliance.org This ubiquitination is dependent on the phosphorylation of Cdc6p by cyclin-dependent kinases (CDKs), particularly Clbp/Cdc28p complexes. molbiolcell.org Phosphorylation of N-terminal sequences in Cdc6p by Clbp/Cdc28p can target it for recognition by SCF(Cdc4) and subsequent degradation. molbiolcell.org SCF(Cdc4) mediates the ubiquitylation of Cdc6, which is essential for the initiation of DNA replication. life-science-alliance.org In addition to SCF(Cdc4), other E3 ubiquitin ligase components like the F-box protein Dia2 and the Hect domain E3 Tom1 have been identified as being required for Cdc6 degradation during the G1 phase in S. cerevisiae, acting separately from SCF(Cdc4). nih.gov

Anaphase-Promoting Complex/Cyclosome (APC/CDH1)

The Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit ubiquitin ligase, also targets CDC6 for degradation. biologists.comnih.gov Specifically, the APC/C activated by CDH1 (APC/CDH1) is involved in the ubiquitin-mediated degradation of CDC6. researchgate.netresearchgate.netnih.gov This degradation pathway is particularly active in early G1 phase. researchgate.netresearchgate.netnih.gov APC/CDH1 targets CDC6, along with other regulators of S phase like Orc1 and geminin, to regulate replication origin assembly and prevent premature entry into S phase. biologists.com Ubiquitination of CDC6 by APC/CDH1 is influenced by cell cycle-dependent fluctuations in APC activity and phosphorylation of CDC6 by cyclin-dependent kinases, such as cyclin E/Cdk2. nih.gov Cdk2-mediated phosphorylation can block the association of CDC6 with the CDH1 protein, thereby stabilizing CDC6 when Cdk2 is active. nih.gov

Timing of Degradation in Cell Cycle Phases

The timing of CDC6 degradation is tightly controlled throughout the cell cycle. In cycling cells, Cdc6 is efficiently degraded from anaphase onwards, a process strictly dependent on APC/C-CDH1 activity. biologists.com This results in Cdc6 being absent from early G1 phase. biologists.com As cells progress through the cell cycle, other ubiquitin ligases become involved. SCF-CDC4 targets Cdc6 for proteolysis in late G1 and early S phase. researchgate.netresearchgate.net CRL4-Cdt2 ubiquitinates CDC6 at the G1-S transition and continues throughout S phase, preventing nuclear CDC6 re-accumulation. researchgate.netbiologists.com SCF-Cyclin F modulates CDC6 levels during the mitosis phase. researchgate.netresearchgate.net

Here is a summary of CDC6 degradation timing and involved E3 ligases:

Cell Cycle PhaseE3 Ubiquitin Ligase ComplexNotes
Anaphase onwardsAPC/C-CDH1Efficient degradation begins. biologists.com
Early G1APC/C-CDH1Targeted degradation. researchgate.netresearchgate.netnih.gov
Late G1 and Early SSCF-CDC4Targeted proteolysis. researchgate.netresearchgate.net
G1-S Transition & S PhaseCRL4-Cdt2Prevents nuclear re-accumulation. researchgate.netbiologists.com
MitosisSCF-Cyclin FModulates protein levels. researchgate.netresearchgate.net

Dephosphorylation by Phosphatases (e.g., PP2A-Cdc55, Cdc14)

Phosphorylation plays a crucial role in regulating CDC6 activity and stability, and the reversal of this phosphorylation by phosphatases is equally important. In Saccharomyces cerevisiae, the phosphatases PP2A-Cdc55 and Cdc14 are involved in dephosphorylating Cdc6 at distinct sites, counteracting the effects of Cdk1 phosphorylation. nih.govelifesciences.orgnih.govbiorxiv.orgcuny.edu

PP2A-Cdc55 dephosphorylates the N-terminal sites of Cdc6, specifically T7 and T23, which helps to release Cdc6 from the inhibitory binding of mitotic cyclin Clb2. elifesciences.orgnih.govcuny.edu This release is important for allowing the loading of the Mcm2-7 complex onto chromatin during mitotic exit, a key step in pre-replicative complex assembly. nih.gov

Cdc14 dephosphorylates the C-terminal phospho-degron of Cdc6, leading to its stabilization during mitosis. nih.govelifesciences.orgnih.govcuny.edu This dephosphorylation at sites like T368-S372 by Cdc14 contributes to ensuring high Cdc6 levels in mitosis. nih.govcuny.edu

The sequential action of PP2A-Cdc55 and Cdc14, along with the Cdk1 inhibitor Sic1, promotes pre-RC assembly and origin licensing by attenuating distinct Cdk1-dependent inhibitory mechanisms on Cdc6. nih.govnih.govbiorxiv.org

Subcellular Localization Dynamics

The subcellular localization of CDC6 is dynamically regulated throughout the cell cycle, which is essential for its function in DNA replication initiation and for preventing re-replication. nih.govembopress.org

Nuclear Localization in G1 Phase

In mammalian cells, CDC6 resides in the nucleus during the G1 phase. nih.govembopress.orgsdbonline.orgresearchgate.net This nuclear localization in G1 is crucial for the assembly of pre-replicative complexes (pre-RCs) at replication origins, a prerequisite for DNA replication. embopress.orgtandfonline.com Studies using immunofluorescence have shown strong nuclear staining of this compound in G1 phase cells. researchgate.netoup.com The nuclear localization in G1 is dependent on functional nuclear localization sequences (NLSs) located in the N-terminal region of human CDC6. nih.govtandfonline.com As cells transition from G0 into the cell cycle, this compound is detected in the nucleus prior to the initiation of S phase. pnas.org

The change in CDC6 subcellular localization coincides with the initiation of DNA replication or slightly thereafter. researchgate.net While CDC6 is predominantly nuclear in G1, it relocalizes to the cytoplasm as cells enter S phase. nih.govsdbonline.orgbiologists.comnih.gov This regulated shuttling between the nucleus and cytoplasm, influenced by phosphorylation status, NLSs, and a nuclear export signal (NES), is a critical aspect of CDC6 regulation. nih.govtandfonline.com

Here is a summary of CDC6 localization during the cell cycle:

Cell Cycle PhaseSubcellular LocalizationNotes
G1NuclearEssential for pre-RC formation. nih.govembopress.orgsdbonline.orgresearchgate.net
SCytoplasmicRelocalization occurs upon S phase entry. nih.govsdbonline.orgresearchgate.netbiologists.comnih.gov
Late MitosisNuclear (re-localization)Relocates back to the nucleus and nucleolus in late mitosis. biologists.com

Translocation to Cytoplasm in S/G2/M Phases

In mammalian cells, CDC6 resides in the nucleus during the G1 phase, where it is essential for pre-RC formation and the initiation of DNA replication. nih.govembopress.org As cells transition into the S phase and progress through G2 and M phases, CDC6 translocates to the cytoplasm. nih.govembopress.org This translocation is dependent on phosphorylation by cyclin-dependent kinases (CDKs). nih.govembopress.org Specifically, phosphorylation of CDC6 by Cyclin A/CDK2 is shown to regulate its subcellular localization and targets it to the cytoplasm during S phase. tandfonline.comembopress.org

Studies using immunofluorescence have shown that while CDC6 accumulates in the nucleus after serum stimulation, it is detected in both the nucleus and cytoplasm as cells enter S phase. embopress.org By late S phase, the majority of CDC6 is localized in the cytoplasm. embopress.org Ectopically expressed CDC6 is predominantly cytoplasmic in cells positive for S phase markers like BrdU and PCNA, while it remains nuclear in cells lacking these markers. embopress.org This suggests a regulated relocalization of CDC6 to the cytoplasm during S phase. embopress.org

Cytoplasmic Retention Mechanisms

The cytoplasmic localization of CDC6 during S, G2, and M phases is crucial for preventing re-replication of DNA within the same cell cycle. nih.govembopress.org This cytoplasmic retention is influenced by its phosphorylation status. Phosphorylation of CDC6 by CDKs, particularly at specific serine residues in its N-terminal region, which are adjacent to nuclear localization sequences (NLSs), promotes its cytoplasmic distribution. nih.gov Mutation of these serine sites to alanine results in predominantly nuclear localization, while mutations to aspartate (mimicking phosphorylation) lead to strictly cytoplasmic localization. nih.gov This cytoplasmic localization is dependent on a nuclear export signal (NES) located in the C-terminal region of CDC6. nih.gov

Furthermore, CDK1 can additionally phosphorylate CDC6 to maintain its cytoplasmic localization. mdpi.com While the exact mechanisms of cytoplasmic retention are still being investigated, the phosphorylation-dependent export and potential inhibition of nuclear import after replication initiation contribute to keeping CDC6 out of the nucleus during phases when re-replication must be prevented. embopress.org

Data Table: CDC6 Subcellular Localization

Cell Cycle PhaseCDC6 LocalizationKey Regulatory Event(s)
G1NuclearPre-RC formation
SNuclear and CytoplasmicPhosphorylation by Cyclin A/CDK2
Late S / G2 / MPredominantly CytoplasmicPhosphorylation by CDKs, NES-dependent export

Integration with Cell Cycle Checkpoints

Beyond its role in replication initiation, CDC6 is also involved in the activation and maintenance of cell cycle checkpoints, particularly those that monitor DNA replication and integrity. oup.comoup.com

Activation and Maintenance of S-Phase and G2/M Checkpoints

CDC6 plays important roles in the activation and maintenance of checkpoint mechanisms that coordinate S phase and mitosis. oup.comoup.com Overexpression of CDC6 can prevent entry into mitosis, suggesting a role in a G2/M checkpoint. oup.comoup.comnih.gov This block can be overridden by inhibiting Chk1 kinase activity or by overexpressing CDC25 phosphatase, indicating that CDC6-mediated G2 arrest involves a checkpoint pathway implicating Chk1. oup.comoup.comnih.gov

In the presence of stalled replication forks, a hallmark of replication stress, chromatin-associated CDC6 is required to activate Chk1. oup.comoup.com Studies in Schizosaccharomyces pombe have shown that CDC18 (the CDC6 homolog) is required to activate the checkpoint kinase Cds1 (Chk2/Rad53) and maintain the block over mitosis in S-phase-arrested cells. oup.comoup.com Depletion of CDC6 in human cells synchronized in S phase results in inefficient DNA replication, yet these cells fail to activate the ATR-Chk1 checkpoint and progress into mitosis, leading to chromosomal abnormalities and apoptosis. oup.comoup.com This strongly supports a role for CDC6 in the S-M checkpoint in human cells. oup.comoup.com

Interaction with Checkpoint Kinases (e.g., Chk1, ATM/ATR)

CDC6 interacts with key checkpoint kinases, including ATR and Chk1. Human CDC6 physically interacts with ATR, and this interaction is stimulated by phosphorylation by CDKs. researchgate.net CDC6 is required for the ATR-dependent replication checkpoint response, particularly under conditions of modest replication stress. researchgate.netspandidos-publications.com Overexpression of CDC6 can activate the ATR-Chk1 checkpoint. molbiolcell.org

In the presence of stalled replication forks, ATM-ATR checkpoint kinases are involved, and chromatin-associated CDC6 is required to activate Chk1. oup.comoup.com While ATR can activate the S-phase checkpoint without interacting with CDC6, studies suggest that CDC6-ATR cooperation is important, particularly under certain levels and durations of replication stress. researchgate.net

Overexpression of human CDC6 in G2 phase cells prevents entry into mitosis by activating Chk1. oup.comoup.comnih.gov This suggests a direct activation of Chk1 by CDC6, as the mitotic block is maintained in the presence of caffeine, an ATM/ATR inhibitor. oup.comoup.com

Data Table: CDC6 Interaction with Checkpoint Kinases

Checkpoint KinaseInteraction with CDC6Context of InteractionOutcome
ATRPhysical InteractionStimulated by CDK phosphorylation, Replication StressATR-dependent checkpoint activation
Chk1ActivationStalled replication forks, CDC6 overexpression in G2G2/M checkpoint activation, Mitotic block
ATM/ATRInvolvementStalled replication forksActivation of Chk1

Roles in Replication Stress Response

Replication stress (RS), characterized by the slowing or stalling of replication forks, is a major source of genomic instability. frontiersin.org CDC6 is an important factor in the response to replication stress. researchgate.net It has been shown to physically interact with ATR to activate the S-phase checkpoint response under replication stress conditions. researchgate.net

The pool of chromatin-associated CDC6 is required to activate Chk1 in the presence of stalled replication forks, with ATM-ATR kinases also being involved in this process. oup.comoup.com While ATR can activate the S-phase checkpoint independently, the cooperation between CDC6 and ATR is observed, and its dependence may vary with the severity and duration of replication stress. researchgate.net

In some instances, this compound levels are downregulated in response to DNA damage, potentially to prevent further activation of replication origins. oup.comoup.com However, CDC6 stability is also regulated by phosphorylation by CDKs, which protects it from degradation. oup.comoup.com Checkpoint responses that inhibit CDK activity may thus destabilize CDC6. oup.comoup.com Despite this, in situations of cellular stress, CDC6 appears to be at the intersection of pathways that both stabilize it for S-M checkpoint signaling and destabilize it to avoid over-initiation. oup.comoup.com

Downregulation of CDC6 in S phase can lead to inefficient DNA replication and failure to activate the ATR-Chk1 checkpoint, resulting in aberrant mitosis. oup.comoup.com This highlights the critical role of CDC6 in the replication stress response to ensure genome integrity. oup.comoup.com

Interactions of Cdc6 Protein with Other Cellular Factors

Core Replication Machinery Protein-Protein Interactions

CDC6 interacts extensively with other proteins that constitute the core DNA replication machinery, particularly during the formation of the pre-RC.

Origin Recognition Complex (ORC) Subunits (e.g., Orc1, Orc2, Orc6)

The Origin Recognition Complex (ORC) is a multi-subunit complex (Orc1-6) that binds to replication origins on DNA. CDC6 interacts with ORC in an ATP-dependent manner, and this interaction is a critical early step in the assembly of the pre-RC. wikipedia.orgwikipedia.org Studies indicate that CDC6 interacts with ORC primarily through the Orc1 subunit, and this association can enhance the specificity of ORC-origin interactions. ebi.ac.uk The binding of CDC6 to ORC induces conformational changes in the ORC complex, particularly re-orientating the Orc1 N-terminal BAH-domain. nih.gov This interaction is essential for rendering cells competent for DNA replication. pnas.org

The ORC-CDC6 complex forms a ring-shaped structure on DNA, which is thought to be involved in threading DNA through the central channel of the MCM complex during loading. wikipedia.org While Orc1 is a major interaction partner, Orc6 has also been shown to interact with CDC6. nih.gov The interaction between CDC6 and ORC subunits is dynamic and regulated throughout the cell cycle. For instance, S-phase cyclin-dependent kinases (CDKs) can prevent the reassembly of CDC6 and MCM proteins at origins by causing CDC6 to dissociate from ORC. ebi.ac.uk

Data on specific interactions between CDC6 and individual ORC subunits (Orc1, Orc2, Orc6) highlight the intricate nature of pre-RC assembly:

Orc1: Strong interaction observed in both yeast and human cells. nih.gov The interaction is crucial for CDC6 to induce MCM loading onto chromatin. pnas.org Multiple short protein binding motifs in Orc1 and CDC6 control the initiation of DNA replication. nih.gov

Orc2: While not directly binding ATP, Orc2 is a component of the ORC complex that interacts with CDC6. pnas.orguniprot.org

Orc6: Interacts with CDC6 and plays a role in maintaining MCM chromatin association after pre-RC formation. nih.gov The interaction between Orc6 and Cdt1 is thought to bring the MCM helicase in close contact with the ORC-DNA-CDC6 assembly. nih.gov

Minichromosome Maintenance (MCM) Complex

The Minichromosome Maintenance (MCM) complex (MCM2-7) is the putative replicative helicase that is loaded onto DNA replication origins during G1 phase. CDC6 is essential for the loading of the MCM2-7 complex onto chromatin, a key step in DNA replication licensing. wikipedia.orgebi.ac.ukpnas.org CDC6, along with Cdt1, facilitates the assembly and recruitment of the MCM2-7 hexamer onto DNA, forming the pre-RC. elifesciences.orgembopress.org

The interaction between CDC6 and the MCM complex is crucial for MCM loading. Studies in archaea, which have homologs of CDC6 and MCM, show that the main contact occurs via the N-terminal portion of the MCM protein. oup.comnih.gov This interaction, rather than CDC6-DNA binding, appears to play a predominant role in regulating MCM helicase activity. oup.comnih.gov The CDC6 ATPase activity is required for MCM2-7 loading, suggesting it functions as an integral part of the loading process. oup.com A key intermediate in pre-RC formation is the ORC-CDC6-Cdt1-MCM2-7 (OCCM) complex, where DNA is inserted into the central channel of MCM2-7. pnas.org

Overexpression of CDC6 alone can be sufficient to induce stable association of endogenous MCM proteins with chromatin in cells with low CDK activity. pnas.org This underscores the direct role of CDC6 in MCM recruitment.

Chromatin Licensing and DNA Replication Factor 1 (Cdt1)

Chromatin Licensing and DNA Replication Factor 1 (Cdt1), along with CDC6, is required for the assembly of pre-replicative complexes during G1 phase. sdbonline.org CDC6 and Cdt1 cooperate to promote the loading of the MCM complex onto DNA. uniprot.orgoup.comnih.gov

The interaction between CDC6 and Cdt1 is mutually dependent for the loading of MCM complexes onto chromatin. uniprot.org Evidence suggests that CDC6 and Cdt1 must bind to chromatin in a strict order for DNA licensing to occur, with CDC6 binding prior to Cdt1. oup.com The CDC6-Cdt1 complex is thought to use ATP hydrolysis to thread DNA through the central hole of the MCM complex. wikipedia.org

Data suggests a cooperative mechanism between CDC6 and Cdt1 in MCM loading:

Interacting ProteinRole in Pre-RC AssemblyDependence on CDC6
Cdt1Promotes MCM loading onto chromatinYes
MCM ComplexReplicative helicase; loaded by CDC6/Cdt1Yes

Cell Cycle Regulatory Protein-Protein Interactions

The activity and levels of CDC6 are tightly regulated throughout the cell cycle through interactions with cell cycle regulatory proteins, primarily CDKs and ubiquitin ligases.

Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., Cyclin B2 (Clb2), Cyclin E)

Cyclin-Dependent Kinases (CDKs), in complex with cyclins, play a critical role in regulating CDC6 activity and stability. CDK activity is low in G1, allowing pre-RC assembly, but high in S, G2, and M phases, preventing re-replication. ebi.ac.ukmit.edu

CDKs, particularly S-phase and mitotic CDKs, phosphorylate CDC6. This phosphorylation is a key regulatory mechanism. In budding yeast, phosphorylation by the Cdc28-Clb5-Clb6 complex (a CDK2 equivalent) at consensus sites near the N-terminus inactivates CDC6 and targets it for degradation. wikipedia.org Phosphorylation by CDKs also triggers CDC6's ubiquitination. ebi.ac.uk

Specific cyclin-CDK complexes interact with and regulate CDC6:

Cyclin B2 (Clb2)/Cdc28: In budding yeast, the mitotic CDK complex Clb2/Cdc28 binds tightly to an amino-terminal domain (NTD) of CDC6. nih.govresearchgate.net This binding occurs effectively when the NTD is phosphorylated on CDK consensus sites. nih.gov This interaction contributes to preventing re-replication by sequestering CDC6 and making it unable to assemble pre-RCs. nih.govresearchgate.net

Cyclin E/CDK2: In mammalian cells, CDC6 synergizes with physiological levels of Cyclin E/CDK2 to induce semi-conservative DNA replication in quiescent cells. pnas.org CDC6 can be phosphorylated by Cyclin E-CDK2, which can disrupt its interaction with the ubiquitin ligase Cdh1, thereby protecting CDC6 from degradation. mdpi.com

Cyclin A/CDK2: Mammalian CDC6 interacts specifically with the active Cyclin A/CDK2 complex. sdbonline.org Phosphorylation of CDC6 by Cyclin A/CDK2 can lead to its relocalization from the nucleus to the cytoplasm, potentially preventing re-replication during S phase and G2. nih.govsdbonline.org

Research findings highlight the phosphorylation-dependent nature of these interactions:

Cyclin-CDK ComplexEffect on CDC6Mechanism
Clb2/Cdc28Tight binding, prevents pre-RC assemblyPhosphorylation-dependent binding to N-terminal domain
Cyclin E/CDK2Synergizes for replication, can protect from degradationPhosphorylation of CDC6
Cyclin A/CDK2Induces cytoplasmic relocalizationPhosphorylation of CDC6 at N-terminal CDK consensus sites

Ubiquitin Ligases (e.g., SCF(CDC4), DIA2, TOM1, APC/CDH1, SCF(CCNF))

Ubiquitin-mediated proteolysis is a major mechanism for regulating CDC6 protein levels and activity throughout the cell cycle, particularly targeting CDC6 for degradation to prevent re-replication. Multiple ubiquitin ligase complexes are involved.

SCF(CDC4): In budding yeast, the SCF (Skp1/Cdc53/F-box protein) complex containing the F-box protein Cdc4 (SCFCDC4) targets CDC6 for ubiquitin-mediated proteolysis from late G1 phase until mitosis. wikipedia.orgebi.ac.uknih.govnih.govuniprot.org This degradation is crucial for preventing re-replication. nih.gov CDC6 possesses distinct SCFCDC4-interaction domains, regulated differently throughout the cell cycle. nih.gov

DIA2 and TOM1: In Saccharomyces cerevisiae, the F-box protein Dia2 and the Hect domain E3 ligase Tom1 are also required for CDC6 degradation, particularly during the G1 phase. nih.gov These ligases appear to act separately from SCFCDC4 and control CDC6 turnover in G1. nih.gov Both Dia2 and Tom1 can independently immunoprecipitate CDC6, binding to a C-terminal region. nih.gov

APC/CDH1: In human cells, CDC6 appears to be targeted for degradation at the end of mitosis by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with its activator Cdh1 (APC/CCDH1). mdpi.comnih.gov Ubiquitin-mediated degradation of CDC6 by APC/CCDH1 early in G1 prevents its accumulation until late G1. mdpi.com

SCF(CCNF): During G2 and mitosis, the SCF complex containing Cyclin F (SCFCCNF) prevents DNA re-replication by interacting with and promoting the ubiquitin-mediated proteasomal degradation of CDC6. mdpi.com

The coordinated action of these ubiquitin ligases ensures that CDC6 levels are low during periods when pre-RC assembly should not occur, thus preventing unwanted re-replication.

Ubiquitin Ligase ComplexRole in CDC6 RegulationCell Cycle Phase(s) Involved
SCF(CDC4)Targets CDC6 for proteolysisLate G1 until Mitosis
DIA2Controls CDC6 turnoverG1 phase
TOM1Controls CDC6 turnoverG1 phase
APC/CDH1Targets CDC6 for degradationEarly G1, end of Mitosis
SCF(CCNF)Promotes ubiquitin-mediated degradationG2 and Mitosis

Phosphatases (e.g., PP2A-Cdc55, Cdc14)

Phosphorylation plays a significant role in regulating CDC6, and phosphatases are essential for reversing these modifications. Protein Phosphatase 2A (PP2A), particularly in complex with the regulatory subunit Cdc55 (PP2A-Cdc55), and the phosphatase Cdc14 have been shown to directly dephosphorylate CDC6. In Saccharomyces cerevisiae, PP2A-Cdc55 dephosphorylates N-terminal sites on Cdc6, specifically T7 and T23, which facilitates the dissociation of the Cdc6-Clb2 complex in mitosis. elifesciences.orgnih.govelifesciences.org This dephosphorylation is important for releasing Cdc6 from inhibition by mitotic cyclins, allowing it to become available for origin licensing in the subsequent G1 phase. elifesciences.org Cdc14, another phosphatase crucial for mitotic exit, dephosphorylates the C-terminal phospho-degron of Cdc6 at sites like T368-S372. elifesciences.orgnih.govelifesciences.org This dephosphorylation event stabilizes Cdc6 in mitosis, preventing its premature degradation before origin licensing can occur. elifesciences.orgnih.govelifesciences.org The sequential action of these phosphatases helps to relieve Cdk1-dependent inhibition of Cdc6, promoting pre-RC assembly and origin licensing. elifesciences.orgnih.gov

CDK Phospho-Adaptor Proteins (e.g., Cks1)

CDK phospho-adaptor proteins, such as Cks1, play a role in the interaction between CDC6 and cyclin-dependent kinases (CDKs). In S. cerevisiae, Cdk1 phosphorylates Cdc6 at specific sites, such as T7, which creates a docking site for Cks1. elifesciences.orgresearchgate.net Cks1 binding then promotes further multisite phosphorylation of Cdc6 by Cdk1, leading to the creation of phospho-degrons that are recognized by the SCFCdc4 ubiquitin ligase for degradation. elifesciences.orgresearchgate.net This interaction is part of the mechanism that ensures Cdc6 is degraded after DNA replication initiation, preventing re-replication. Cks1 also facilitates the association of Cdc6 and Sic1 with cyclin-Cdk1 complexes, contributing to the regulation of Cdk1 activity during mitotic exit. elifesciences.orgencyclopedia.pub

CDK Inhibitors (e.g., Sic1)

CDC6 interacts with CDK inhibitors, such as Sic1 in S. cerevisiae. Both Cdc6 and Sic1 have been shown to associate with cyclin-Cdk1 complexes with high affinity, an interaction partly facilitated by Cks1 docking. elifesciences.orgnih.govencyclopedia.pub This association contributes to the inhibition of Cdk1 activity during mitotic exit. elifesciences.orgnih.govencyclopedia.pub Sic1's role in releasing the Clb2-Cdk1-Cks1 complex from Cdc6 is crucial for allowing the loading of the MCM2-7 complex onto chromatin, a key step in pre-RC assembly and origin licensing. elifesciences.orgnih.govelifesciences.org Cdc6 itself can also act as a Cdk1 inhibitor, and its N-terminus is involved in this function. elifesciences.orgpnas.org The cooperative action of Cdc6 and Sic1 in inhibiting Cdk1 activity is important for proper mitotic exit and the transition to G1 phase. elifesciences.orgnih.govpnas.org

DNA Damage Response Pathway Interactions

CDC6 is not only involved in DNA replication but also plays a role in the DNA damage response (DDR) pathway, interacting with key kinases that sense and respond to DNA damage and replication stress.

Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-Related (ATR) Kinases

CDC6 interacts with the master checkpoint kinases ATM and ATR, which are central to the DDR. researchgate.netresearchgate.net ATR primarily responds to replication stress and single-stranded DNA, while ATM is activated by DNA double-strand breaks. nih.govbiologists.compnas.org Human CDC6 physically interacts with ATR, and this interaction is stimulated by Cdk phosphorylation. researchgate.netbiologists.com This interaction is conserved in Xenopus. researchgate.netbiologists.com The presence of CDC6 during S phase is essential for ATR to bind to chromatin in response to replication inhibition. researchgate.netbiologists.com CDC6 is considered a critical regulator of ATR-Chk1 activation. researchgate.net While some studies suggest CDC6 is required for ATR-dependent checkpoint activation researchgate.net, others indicate that depletion of CDC6 in S phase does not abolish signaling from stalled replication forks to the ATR-Chk1 pathway embopress.org. However, overexpression of CDC6 can activate Chk1 in a manner that might be independent of ATM/ATR in some contexts. oup.com

Checkpoint Kinase 1 (Chk1)

Checkpoint Kinase 1 (Chk1) is a key downstream effector of ATR in the DDR. CDC6's interaction with the ATR-Chk1 pathway is important for activating replication checkpoints. researchgate.net Overexpression of CDC6 can suppress mitotic entry by activating Chk1, which blocks G2/M progression. researchgate.netoup.com This suggests a role for CDC6 in the S-M checkpoint in human cells. oup.com The chromatin-associated pool of CDC6 is required for Chk1 activation in the presence of stalled replication forks in Xenopus. oup.com However, as mentioned, some studies in mammalian cells show that depletion of CDC6 in S phase does not lead to constitutive Chk1 phosphorylation or abolish the ability of cells to activate Chk1 in response to replication stress induced by agents like aphidicolin. embopress.org

Transcriptional Regulator Interactions (e.g., E2F proteins)

The transcription of the CDC6 gene is regulated by E2F proteins, a family of transcription factors that play a critical role in controlling cell cycle progression and DNA replication. nih.govnih.gov In mammalian cells, CDC6 expression is selective to proliferating cells and is regulated by E2F proteins during the transition from a growth-arrested to a proliferative state. nih.govnih.gov Analysis of the human CDC6 promoter has revealed functional E2F binding sites. nih.govnih.gov Exogenous expression of E2F proteins can stimulate the endogenous CDC6 gene. nih.govnih.gov This E2F-dependent regulation is a key mechanism controlling the levels of CDC6 available for initiating DNA replication. nih.govnih.govnih.gov The interaction of specific E2F family members, such as E2F2 and E2F3, with other factors like RYBP and YY1, can synergistically activate the CDC6 promoter, highlighting the complexity of this transcriptional regulation. sdbonline.orgembopress.org E2F proteins, in conjunction with the retinoblastoma protein (pRb) family and cyclin-dependent kinases, form a regulatory pathway that controls the expression of numerous genes involved in DNA replication, including CDC6. nih.gov

Role of Cdc6 Protein in Biological Processes Beyond Core Replication

Transcriptional Regulation and Chromatin Remodeling

Beyond its well-established role in DNA replication, CDC6 actively participates in the regulation of gene expression through direct interaction with chromatin and the recruitment of epigenetic modifiers. This function is particularly significant in the context of cancer, where the aberrant expression of CDC6 can lead to the silencing of tumor suppressor genes.

Repression of Tumor Suppressor Genes (e.g., INK4/ARF locus, CDH1/E-Cadherin)

CDC6 has been demonstrated to act as a transcriptional repressor of key tumor suppressor genes, including the INK4/ARF locus and CDH1 (E-Cadherin). The INK4/ARF locus encodes for three crucial tumor suppressors: p15INK4b, ARF, and p16INK4a. High levels of CDC6 have been found to result in the transcriptional repression of this locus. This repression is mediated through a conserved noncoding DNA element within the locus, leading to a decrease in the expression of all three tumor suppressor proteins. researchgate.net This mechanism contributes to the immortalization of cells and can cooperate with oncogenes like Ras in neoplastic transformation. researchgate.net

Similarly, CDC6 has been implicated in the downregulation of CDH1, the gene encoding E-cadherin. nih.govnih.gov E-cadherin is a critical cell adhesion molecule, and its loss is a hallmark of epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. Overexpression of CDC6 has been observed to induce EMT-like phenotypic changes in epithelial cells, which is accompanied by a reduction in E-cadherin levels. nih.gov Mechanistically, CDC6 binds to the E-boxes within the CDH1 promoter, leading to its transcriptional suppression. nih.gov

Research Findings on CDC6-Mediated Repression of Tumor Suppressor Genes
Tumor Suppressor GeneMechanism of Repression by CDC6Functional ConsequenceKey References
INK4/ARF locus (p15, ARF, p16)Binds to a regulatory domain within the locus, leading to heterochromatinization.Decreased expression of p15, ARF, and p16; cellular immortalization and neoplastic transformation. researchgate.net
CDH1 (E-Cadherin)Binds to E-boxes in the promoter region, leading to transcriptional suppression.Loss of E-cadherin expression; induction of epithelial-to-mesenchymal transition (EMT). nih.govnih.govnih.gov

Epigenetic Modification of Chromatin (e.g., recruitment of Histone Deacetylases HDAC1/2)

The transcriptional repressive functions of CDC6 are intimately linked to its ability to recruit epigenetic modifying enzymes to specific genomic loci. wikipedia.orgoup.com Studies have shown that high levels of CDC6 can lead to the recruitment of histone deacetylases (HDACs), specifically HDAC1 and HDAC2, to the INK4/ARF locus. researchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that is generally associated with transcriptional repression. nih.govnih.gov This CDC6-mediated recruitment of HDACs results in the heterochromatinization of the INK4/ARF locus, effectively silencing the expression of the tumor suppressor genes encoded there. researchgate.net This mechanism highlights a direct link between the replication machinery and the epigenetic control of gene expression.

Modulation of Chromatin Structure near Replication Origins

As a core component of the pre-replicative complex (pre-RC), CDC6 plays a fundamental role in shaping the chromatin landscape at and around origins of replication. nih.govebi.ac.uknih.gov The binding of the Origin Recognition Complex (ORC), followed by the recruitment of CDC6 and Cdt1, is a prerequisite for the loading of the minichromosome maintenance (MCM) helicase complex onto DNA. ebi.ac.ukuoa.gr This process, known as origin licensing, is not only essential for initiating DNA replication but also influences the local chromatin environment. The assembly of the pre-RC can displace nucleosomes and alter the accessibility of DNA to other factors. Furthermore, the interaction of CDC6 with other chromatin-associated proteins suggests a broader role in organizing the chromatin architecture in the vicinity of replication origins to ensure the fidelity and efficiency of DNA duplication. nih.govnih.gov

Senescence Induction and Antitumor Barriers

Paradoxically, while overexpression of CDC6 can promote oncogenesis through the repression of tumor suppressors, it can also act as a potent inducer of cellular senescence, a critical tumor-suppressive mechanism. nih.govoup.com This dual role underscores the complex and context-dependent functions of CDC6 in cancer biology.

Oncogene-Induced DNA Damage and Replicative Stress

The induction of senescence by CDC6 is primarily triggered by the induction of DNA damage and replicative stress. nih.govoup.comnih.gov Aberrant overexpression of CDC6, often a consequence of oncogenic signaling, can lead to the unscheduled and excessive firing of replication origins. researchgate.netnih.gov This phenomenon, known as re-replication, results in the formation of stalled or collapsed replication forks, leading to DNA double-strand breaks (DSBs). oup.comnih.govoup.com The accumulation of DNA damage, in turn, activates the DNA damage response (DDR), a signaling cascade that senses and responds to genomic insults. uoa.grresearchgate.net High levels of CDC6 have been shown to induce the formation of RPA foci, which are indicative of single-stranded DNA and stalled replication forks. researchgate.netnih.gov This oncogene-induced replicative stress is a major source of genomic instability and a potent trigger for the senescence program. nih.govoup.comnih.gov

Induction of Senescence Response

The replicative stress and DNA damage induced by CDC6 overexpression can culminate in the activation of a cellular senescence program. nih.govoup.comuoa.gr Senescence is a state of irreversible cell cycle arrest that prevents the proliferation of damaged or potentially cancerous cells. openaccesspub.org The DDR activated by CDC6-induced DNA damage plays a crucial role in initiating this senescence response. uoa.grresearchgate.net This process often involves the activation of key tumor suppressor pathways, such as those governed by p53 and the retinoblastoma protein (Rb). In some cellular contexts, the cytoplasmic retention of CDC6 has also been shown to induce premature senescence. openaccesspub.org This suggests that both nuclear and cytoplasmic activities of CDC6 can contribute to this anti-tumor barrier. nih.govopenaccesspub.org Therefore, the induction of senescence by CDC6 can be viewed as a fail-safe mechanism to counteract its own oncogenic potential. nih.govoup.com

Key Findings on CDC6-Induced Senescence
Inducing FactorMolecular MechanismCellular OutcomeKey References
CDC6 OverexpressionIncreased origin firing, re-replication, DNA double-strand breaks, activation of DNA damage response (DDR).Replicative stress, genomic instability. researchgate.netoup.comnih.govoup.com
CDC6-Induced DNA DamageActivation of tumor suppressor pathways (e.g., p53/Rb).Cellular senescence (irreversible cell cycle arrest). nih.govuoa.grresearchgate.netopenaccesspub.org
Cytoplasmic Retention of CDC6Interaction with other cell cycle regulators in the cytoplasm.Premature senescence. openaccesspub.org

Inhibition of Apoptosome Assembly (e.g., Apaf-1 complexes)

Cell division cycle 6 (CDC6) protein, primarily known for its essential role in the initiation of DNA replication, also functions as a crucial inhibitor of programmed cell death, or apoptosis. nih.govnih.gov This anti-apoptotic role is executed through the direct obstruction of apoptosome assembly, a key step in the intrinsic pathway of apoptosis. nih.govnih.gov A central paradox in cell biology is that the E2F transcriptional factor simultaneously activates genes for both cell proliferation (like CDC6) and cell death (like Apaf-1), the central component of the apoptosome. nih.gov The inhibitory function of CDC6 on apoptosome formation provides a striking solution to this paradox, ensuring that proliferating cells are protected from unintended apoptosis. nih.govnih.gov

The primary mechanism of this inhibition involves a direct physical interaction between CDC6 and the Apoptotic Protease-Activating Factor 1 (Apaf-1). nih.gov Following the release of cytochrome c from the mitochondria in response to apoptotic stimuli, cytochrome c binds to Apaf-1, triggering a conformational change that allows Apaf-1 to oligomerize into a heptameric wheel-like structure known as the apoptosome. biorxiv.orgyoutube.com This complex then recruits and activates procaspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to cell death. nih.govyoutube.com

CDC6 intervenes in this process by forming stable complexes with the cytochrome c-activated Apaf-1 molecules, likely in their monomeric state. nih.gov This interaction effectively sequesters Apaf-1, preventing its assembly into the functional apoptosome complex. nih.govnih.gov As a result, the recruitment and activation of caspase-9 and caspase-3 are suppressed, and the apoptotic cascade is halted. nih.gov

Crucially, this inhibitory function of CDC6 is dependent on its own ATPase domain but is independent of its cyclin-binding motif. nih.govnih.gov The ATP binding-proficient but hydrolysis-defective Walker B mutant of CDC6 is unable to form these inhibitory complexes with Apaf-1, demonstrating that the ATPase activity of CDC6 is required for this anti-apoptotic role. nih.gov This is in sharp contrast to other functions of CDC6, such as Cdk2 activation, which require both the ATPase domain and the Cy motif. researchgate.net

ComponentRole in ApoptosisInteraction with CDC6
Apaf-1Central scaffold protein of the apoptosome. nih.govCDC6 forms a stable, inhibitory complex with activated Apaf-1 monomers. nih.gov
Cytochrome cReleased from mitochondria; binds to and activates Apaf-1. biorxiv.orgTriggers Apaf-1 activation, which is then bound by CDC6. nih.gov
Caspase-9Initiator caspase recruited and activated by the apoptosome. nih.govActivation is blocked due to the CDC6-mediated inhibition of apoptosome assembly. nih.gov
Caspase-3Executioner caspase activated by Caspase-9. youtube.comActivation is suppressed as a downstream consequence of Caspase-9 inactivation. nih.gov
CDC6 ATPase DomainProvides energy for various cellular functions.Essential for the formation of the inhibitory complex with Apaf-1. nih.govnih.gov

Epithelial-Mesenchymal Transition (EMT) Modulation

Beyond its roles in replication and apoptosis, CDC6 has been identified as a modulator of the Epithelial-Mesenchymal Transition (EMT). nih.gov EMT is a fundamental cellular process where epithelial cells, which are typically stationary and interconnected, acquire the characteristics of migratory and invasive mesenchymal cells. bio-rad-antibodies.com This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, including Vimentin, N-cadherin, and matrix metalloproteinases (MMPs). bio-rad-antibodies.comyoutube.com

Research has demonstrated that the overexpression of CDC6 can promote EMT, a hallmark of malignant tumorigenesis. nih.gov In a zebrafish model, the co-overexpression of cdc6 and the oncogene c-myc in the skin triggered a clear EMT phenotype. nih.gov This was evidenced by the significant downregulation of epithelial markers like E-cadherin and cytokeratin, and the concurrent upregulation of mesenchymal markers such as MMP9, Snail, and Twist1. nih.gov This finding is supported by mechanistic studies showing that overexpressed CDC6 can bind directly to the E-boxes in the promoter region of the CDH1 gene, which encodes E-cadherin, thereby repressing its transcription. nih.gov Similarly, in diffuse large B-cell lymphoma cells, CDC6 knockdown resulted in an increased expression of E-cadherin. nih.gov

The modulation of EMT by CDC6 appears to be part of a broader network of cellular changes that favor cell proliferation, survival, and invasion. nih.govnih.gov The transition to a mesenchymal state enhances cell motility and invasiveness, which are critical for processes like tumor progression and metastasis. bio-rad-antibodies.com The involvement of CDC6 in this process links the machinery of DNA replication licensing directly to the complex transcriptional programs that govern cell phenotype and migratory potential. nih.gov

EMT MarkerMarker TypeEffect of CDC6 Overexpression/ActivitySource
E-cadherin (CDH1)EpithelialDownregulated nih.govnih.gov
CytokeratinEpithelialDownregulated nih.gov
MMP9MesenchymalUpregulated nih.gov
SnailMesenchymal (Transcription Factor)Upregulated nih.gov
Twist1Mesenchymal (Transcription Factor)Upregulated nih.gov

Cdc6 Protein in Developmental Biology and Organismal Homeostasis

Developmental Cell Cycle Remodeling

Early embryonic development in many organisms, such as Xenopus laevis, is characterized by rapid and synchronous cleavage cycles consisting of alternating S and M phases with little to no gap phases. nih.govcore.ac.uk As development progresses, these rapid cycles transition to longer somatic cell cycles that include G1 and G2 phases and incorporate cell cycle checkpoints. nih.govcore.ac.uk This developmental cell cycle remodeling is a complex process involving changes in the expression and regulation of key cell cycle proteins, including CDC6. nih.govcore.ac.uk

Isoform Switching and Differential Expression (e.g., Xenopus Xcdc6A/B)

In Xenopus laevis, developmental cell cycle remodeling is linked to a regulated switch in the expression of CDC6 isoforms. nih.govcore.ac.uk Two distinct isoforms, Xcdc6A and Xcdc6B, have been identified, each exhibiting different temporal expression patterns and functional characteristics. nih.govcore.ac.uk

Xcdc6A, the originally characterized isoform, is abundant in the early embryo during the rapid cleavage cycles but becomes nearly undetectable after the midblastula transition (MBT), the point at which zygotic transcription begins and cell cycles lengthen. nih.govcore.ac.uk In contrast, Xcdc6B is present in the early embryo but appears to be non-functional in these initial stages, as it does not efficiently bind chromatin. nih.govcore.ac.uk However, in somatic tissues, Xcdc6B becomes functional, binds chromatin, and its inhibition blocks entry into S phase. nih.govcore.ac.uk This suggests a developmental transition where Xcdc6B replaces Xcdc6A as the primary functional CDC6 isoform in somatic cells. core.ac.uk

The two isoforms differ in their N-terminal regulatory regions, which likely contribute to their distinct temporal expression and function. nih.govcore.ac.uk Xcdc6A is relatively stable during the early embryonic cycles, while Xcdc6B protein levels decline after mitosis in somatic cell cycles. core.ac.ukmdpi.com This isoform switching is considered a factor contributing to the changes in cell cycle dynamics observed during Xenopus development. nih.govcore.ac.uk

Data on the differential expression and function of Xcdc6A and Xcdc6B:

IsoformExpression Timing (Xenopus)Chromatin Binding (Early Embryo)Chromatin Binding (Somatic Tissue)Function in S Phase Entry
Xcdc6AAbundant in early embryo, undetectable after MBTYesNoYes (early embryo)
Xcdc6BPresent in early embryo, increases after MBT, present in somatic tissueNoYesNo (early embryo), Yes (somatic tissue)

Regulation of Replication Competence in Oogenesis/Meiosis

CDC6 plays a critical role in establishing DNA replication competence, particularly in the context of oogenesis and meiosis. Vertebrate oocytes are typically arrested at the prophase stage of the first meiotic division and are not competent to replicate DNA. nih.govresearchgate.netox.ac.uk

In Xenopus oocytes, CDC6 is translated from maternal mRNAs and begins to accumulate after germinal vesicle breakdown (GVBD), which marks entry into the first meiotic division. biologists.com The presence of CDC6 following meiotic maturation is necessary and sufficient to confer DNA replication competence to the egg before fertilization. nih.govresearchgate.netox.ac.uk This mechanism of regulating replication competence by controlling CDC6 synthesis during oogenesis is conserved in metazoans, including mammals. nih.govresearchgate.netox.ac.uk

Despite acquiring replication competence, DNA replication does not occur between the two meiotic divisions in oocytes. ox.ac.ukbiologists.com This is prevented by regulatory mechanisms, including the activity of Cyclin-dependent kinase 1 (Cdk1) and the Mos-MAPK pathway, which inhibit replication licensing. ox.ac.ukbiologists.com Overexpression of CDC6 in oocytes can inhibit Cdk1 activity and lead to unscheduled DNA replication, highlighting the importance of precise CDC6 regulation during meiotic maturation. biologists.com CDC6 also has roles in spindle formation during meiosis, in addition to its function in replication initiation. biologists.comtandfonline.com

Maintaining Genomic Integrity During Development

Maintaining genomic integrity is paramount during development to ensure proper cellular function and organismal viability. CDC6 contributes to this process through its essential role in regulating DNA replication and its involvement in cell cycle checkpoints. sdbonline.orgoup.comoup.com

By ensuring that DNA replication origins are licensed and fired only once per cell cycle, CDC6 prevents re-replication, a process that can lead to genomic instability, chromosomal abnormalities, and potentially oncogenesis. sdbonline.orgoup.comontosight.aimolbiolcell.org The regulated assembly of pre-RCs, in which CDC6 is a key factor responsible for loading the MCM helicase complex onto origins, is central to this control mechanism. nih.govoup.com

Furthermore, CDC6 has been implicated in activating and maintaining checkpoint mechanisms that coordinate S phase and mitosis. sdbonline.orgoup.comoup.commolbiolcell.org These checkpoints are crucial for monitoring DNA integrity and replication progress, preventing cells from entering mitosis with damaged or incompletely replicated DNA. oup.comoup.com Studies in organisms like Drosophila have shown that depletion of CDC6 can lead to cells entering mitosis with incompletely replicated DNA, resulting in DNA fragmentation and cell cycle abnormalities. sdbonline.org

The precise regulation of CDC6 levels and activity is critical for preventing genomic instability. Deregulated expression or function of CDC6 can have negative impacts on genomic integrity. oup.comontosight.aimolbiolcell.org For example, overexpression of CDC6 has been observed in various cancers and can contribute to cell cycle regulation defects and genomic instability. oup.commolbiolcell.org The degradation of CDC6, regulated by ubiquitin ligases like APC/CCdh1 and potentially Huwe1 after DNA damage, is an important mechanism for preventing re-replication and maintaining genome stability. molbiolcell.org

While the primary role of CDC6 in maintaining genomic integrity is linked to preventing re-replication and coordinating with checkpoints, research also suggests that maintaining stable levels of DNA repair proteins is important for preserving genome integrity in early embryos. mdpi.com The interplay between CDC6-mediated replication control and DNA repair pathways is crucial for navigating the unique challenges of rapid cell divisions during early development.

Methodological Approaches for Studying Cdc6 Protein

Genetic Perturbation Techniques

Genetic perturbation approaches are fundamental to understanding the cellular roles of CDC6 by altering its expression levels or modifying its genetic sequence.

Conditional Knockout Models

Conditional knockout models provide a means to eliminate CDC6 expression in a tissue-specific or temporally controlled manner, allowing for the investigation of its necessity in particular biological contexts. While comprehensive in vivo knockout studies of CDC6 in higher eukaryotes are not extensively documented, research utilizing conditional knockout strategies for proteins interacting with CDC6 has offered valuable insights. For example, studies involving the crossbreeding of K5-Cdc6 mice with a conditional knockout strain for Cdh1, where the K5-Cre transgene facilitates the skin-specific excision of the Cdh1 allele, revealed elevated levels of endogenous CDC6 in ΔCdh1 keratinocytes. nih.gov Furthermore, N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN)-induced conditional Otud6a knockout (CKO) mouse models have been instrumental in examining the in vivo role of the OTUD6A-CDC6 axis, demonstrating that Otud6a knockout leads to a general growth deficit and reduced CDC6 protein expression across various tissues. nih.gov

RNA Interference (RNAi) and esiRNA

RNA interference (RNAi), including the application of endonuclease-prepared small interfering RNAs (esiRNA), is a widely used technique to effectively reduce the cellular abundance of this compound and subsequently analyze the resulting phenotypic consequences. nih.govescholarship.orgeupheria.com Studies in Drosophila S2 cells employing RNAi to deplete CDC6 successfully reduced protein levels to undetectable amounts, resulting in DNA fragmentation and cell cycle abnormalities indicative of cells progressing into mitosis with incomplete DNA replication. sdbonline.org Detailed analysis of these depleted cells by FACS revealed a notable increase in the proportion of cells in S phase, suggesting impaired progression through this stage of the cell cycle. sdbonline.org In human cells, the use of esiRNA specifically targeting CDC6 mRNA led to a significant reduction in endogenous this compound levels. nih.gov This depletion in synchronous G1 cells specifically blocked the G1/S transition, thereby confirming the indispensable role of CDC6 in initiating DNA replication. nih.gov Moreover, depleting CDC6 in synchronous S-phase cells was shown to slow down DNA replication and ultimately lead to mitotic lethality. nih.gov esiRNAs designed against specific coding regions of CDC6 have been developed and utilized for efficient gene silencing in mammalian cell systems. escholarship.orgeupheria.com

Stable Cell Line Generation with Inducible Promoters

The establishment of stable cell lines incorporating inducible promoters for CDC6 expression enables controlled modulation of protein levels, facilitating the study of both normal and overexpression phenotypes. Drosophila S2 cells have been successfully used to generate stable cell lines capable of expressing high levels of CDC6 under the control of an inducible promoter. sdbonline.orgbiologists.com This system is particularly useful for investigating the effects of CDC6 overexpression, and the observation that the ectopically expressed protein can functionally replace endogenous CDC6 depleted by RNAi underscores its biological activity. sdbonline.org Similarly, human cell lines engineered with tetracycline-inducible CDC6 expression systems have been employed to investigate the cellular changes induced by elevated CDC6 levels, such as the adoption of mesenchymal characteristics and a decrease in E-cadherin expression. rupress.org

Site-Directed Mutagenesis (e.g., Walker motifs, phosphorylation sites)

Site-directed mutagenesis is an essential tool for probing the functional significance of specific amino acid residues or conserved motifs within the this compound. This includes critical domains like the Walker A and B motifs, which are vital for ATP binding and hydrolysis, and phosphorylation sites targeted by cyclin-dependent kinases (CDKs). sdbonline.orgnih.govmolbiolcell.orgnih.govnih.govnih.govoup.commolbiolcell.orgmolbiolcell.org

Mutations introduced into the Walker A (ATP binding) and Walker B (ATP hydrolysis) motifs of Xenopus CDC6 (Xcdc6) have revealed distinct functional consequences. nih.govmolbiolcell.orgnih.govmolbiolcell.org Specifically, a Walker B mutant protein demonstrates robust chromatin binding, whereas a Walker A mutant protein exhibits poor chromatin association. nih.govmolbiolcell.orgnih.govmolbiolcell.org Neither of these mutants is capable of efficiently loading MCM proteins onto DNA. nih.govmolbiolcell.orgnih.govmolbiolcell.org Studies using dominant negative mutants in mammalian cells carrying alterations in the Walker A and B ATPase motifs have shown that these mutations impede or slow down progression through the S phase of the cell cycle. sdbonline.orgoup.com Microinjection of human CDC6 with a Walker A mutation into HeLa cells was found to inhibit DNA replication, with cells becoming refractory to the effects of the Walker A mutant earlier in G1 compared to the Walker B mutant. molbiolcell.orgmolbiolcell.org Furthermore, mutational analysis has highlighted the importance of the Walker B motif and the C-terminal region of CDC6 for its ability to transcriptionally suppress E-cadherin (CDH1). rupress.org

This compound contains several potential phosphorylation sites for CDKs, predominantly located in its N-terminal region. wikipedia.orgnih.govoup.com Mutating these CDK phosphorylation sites in human CDC6 can interfere with a later step in the initiation of DNA replication. nih.gov These sites are targets for phosphorylation by cyclin/CDK complexes both in vitro and in vivo, particularly during the G1/S transition. wikipedia.orgnih.govoup.com

Here is a table summarizing the observed effects of mutations in the Walker motifs of CDC6:

Mutation SiteEffect on ATP BindingEffect on ATP HydrolysisChromatin Binding (Xenopus)MCM Loading (Xenopus)Effect on Cell Cycle ProgressionSource
Walker AImpaired/Almost abolishedImpaired/Strongly reducedPoorNot appreciableBlocked/Inhibited DNA replication (G1 arrest) nih.govmolbiolcell.orgnih.govmolbiolcell.orgmolbiolcell.org
Walker BRetainedImpaired/Strongly reducedGoodNot appreciableSlowed S phase progression/Inhibited DNA replication (later in G1 than Walker A) sdbonline.orgnih.govmolbiolcell.orgnih.govoup.commolbiolcell.orgmolbiolcell.org

Biochemical and Biophysical Characterization

Biochemical and biophysical approaches are employed to investigate the intrinsic properties, molecular interactions, and enzymatic activities of the this compound.

Immunodepletion and Add-back Experiments

Immunodepletion and add-back experiments are valuable techniques for assessing the requirement of CDC6 in specific cellular processes and for determining whether the function can be restored by introducing wild-type or mutant versions of the protein. Depletion of CDC6 from Xenopus extracts has been shown to result in a block prior to the onset of S phase. sdbonline.org Through the use of immunodepletion and subsequent add-back experiments in Xenopus egg extracts, researchers have established that both the Walker A and Walker B motifs of Xcdc6 are indispensable for the initiation of DNA replication. nih.govmolbiolcell.orgnih.govmolbiolcell.org Add-back experiments using recombinant wild-type CDC6 successfully rescued DNA replication in Drosophila egg extracts from which endogenous CDC6 had been immunodepleted. tandfonline.com Conversely, adding back CDC6 with a Walker A mutation failed to restore replication in these depleted extracts. tandfonline.com Immunoprecipitation studies have provided evidence that human CDC6 forms a physical interaction with ATR, a critical checkpoint kinase, and this interaction is enhanced by CDK-mediated phosphorylation. biologists.com

Protein Affinity Purification and Mass Spectrometry

Protein affinity purification coupled with mass spectrometry is a powerful technique used to identify proteins that interact with CDC6. This method involves using an affinity tag on CDC6 or an antibody against CDC6 to isolate the protein and its binding partners from cell lysates. The co-purified proteins are then identified using mass spectrometry.

Studies have utilized this approach to identify proteins that associate with CDC6 in vivo. For instance, protein A affinity purification of a functional CDC6-Protein A fusion protein in Saccharomyces cerevisiae allowed the identification of associated proteins by SDS-PAGE and mass spectrometry. nih.gov This analysis revealed that CDC6 associates specifically and stably with the mitotic cyclin Clb2. nih.gov The abundance of CDC6 was estimated to be greater than Sic1 and about two-thirds that of Clb2 in asynchronous cultures, suggesting a significant cellular presence for potential interactions. nih.gov

In archaea, affinity purification of His6-tagged CDC6 proteins from Thermococcus kodakarensis has been used to identify components of the archaeal DNA replication machinery that form stable complexes in vivo. asm.org, scienceopen.com This approach successfully identified PCNA1 as a protein interacting with CDC6, providing experimental support for an archaeal CDC6-PCNA interaction. asm.org The use of His6-tagged proteins expressed from their endogenous loci ensures that the isolated complexes reflect those assembled under normal cellular regulation. asm.org, scienceopen.com Mass spectrometry is then used to identify the co-isolated proteins, establishing a network of interactions. asm.org, scienceopen.com

Affinity capture-mass spectrometry is a high-throughput method used in large-scale protein-protein interaction studies. thebiogrid.org, thebiogrid.org This technique infers an interaction when a bait protein, such as CDC6, is captured from cell extracts using an antibody or epitope tag, and the interacting partner is identified by mass spectrometric methods. thebiogrid.org, thebiogrid.org This has contributed to the creation of proteome-scale interaction networks, such as BioPlex, which document interactions involving CDC6 in human cell lines. thebiogrid.org

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-EM has been instrumental in determining the three-dimensional structure of CDC6 in complex with other proteins involved in DNA replication initiation, providing detailed molecular insights. This technique allows visualization of protein complexes in near-native states.

A notable application of cryo-EM is the structural determination of the yeast Origin Recognition Complex (ORC)-CDC6 bound to origin DNA. ebi.ac.uk, nih.gov, researchgate.net A cryo-EM structure at 3.3 Å resolution of the S. cerevisiae ORC-CDC6 bound to an 85-bp ARS1 origin DNA revealed how CDC6 contributes to origin DNA recognition through its winged helix domain (WHD) and initiator-specific motif. ebi.ac.uk, nih.gov, researchgate.net This structure also showed that CDC6 binding induces rearrangements in ORC subunits, activating the CDC6 ATPase and creating sites for MCM2-7 recruitment. ebi.ac.uk, nih.gov, researchgate.net

Cryo-EM has also been used to capture intermediate states during the process of helicase loading onto origin DNA by ORC-CDC6. pnas.org Structures of pre-loading complexes, such as "semi-attached OCCM" and "pre-insertion OCCM," have been resolved, illustrating the step-wise recruitment of the Cdt1-MCM2-7 complex to ORC-CDC6. pnas.org These structures, combined with computational simulations, help elucidate the mechanism by which origin DNA is guided and inserted into the MCM2-7 hexamer. pnas.org

Studies on Drosophila ORC-CDC6 complexes bound to DNA using cryo-EM have provided further insights into how ORC and CDC6 cooperate in DNA binding and bending. sdbonline.org These structures highlight the roles of specific domains, such as the winged-helix domains and loop regions near catalytic sites, in mediating DNA interactions and allosterically coupling DNA binding to ATPase activity. sdbonline.org

In vitro Kinase Assays and Phosphatase Assays

In vitro kinase and phosphatase assays are essential for understanding the post-translational modification of CDC6, particularly phosphorylation and dephosphorylation, which play critical roles in regulating its activity and stability throughout the cell cycle.

In vitro kinase assays are used to determine if CDC6 is a substrate for specific kinases and to identify the phosphorylation sites. For example, purified His-tagged human CDC6 has been used as a substrate in in vitro kinase assays with purified wild-type and kinase-defective mutants of Polo-like kinase 1 (Plk1). pnas.org These experiments demonstrated that CDC6 is a substrate of Plk1 in vitro, and further analysis identified Threonine 37 as a phosphorylation site for Plk1. pnas.org Similarly, in fission yeast, in vitro kinase assays using immunoprecipitated cyclin-dependent kinases (CDKs) like Cdc2, Cdc13, and Cig1 have shown that full-length this compound is an in vitro substrate for Cdc13/Cdc2 and Cig1/Cdc2 associated kinases, but not Cig2/Cdc2. csic.es

In vitro phosphatase assays are employed to study the dephosphorylation of CDC6 by specific phosphatases. Recombinant CDC6, pre-phosphorylated by a kinase such as Clb5-Cdk1, can be incubated with purified phosphatases like PP2A-Cdc55 or Cdc14 to assess their ability to dephosphorylate CDC6. nih.gov, elifesciences.org By measuring the reduction in [32P]-label on CDC6, the specificity and efficiency of different phosphatases can be determined. nih.gov, elifesciences.org These assays have shown that PP2A-Cdc55 and Cdc14 dephosphorylate CDC6 at distinct sites, contributing to the release of Clb2 and stabilization of CDC6 in mitosis, respectively. nih.gov, elifesciences.org

These in vitro assays, often coupled with techniques like Western blotting or autoradiography to detect phosphorylation status, provide direct evidence for the enzymatic modification of CDC6 and help dissect the complex regulatory networks controlling its function. nih.gov, elifesciences.org, pnas.org, csic.es

DNA Binding Assays

DNA binding assays are used to characterize the interaction between this compound and DNA, particularly origin replication sequences. These assays help determine the binding affinity, specificity, and the regions of CDC6 involved in DNA interaction.

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are commonly used to detect protein-DNA interactions. This method involves incubating purified this compound with a labeled DNA probe and then separating the complexes by gel electrophoresis. A shift in the mobility of the DNA band indicates protein binding. EMSA has been used to show that GST-CDC6 fusion proteins expressed in Escherichia coli can bind to various DNA probes, including ARS1 sequences, without apparent sequence specificity in some contexts. nih.gov, molbiolcell.org, researchgate.net Antibodies against CDC6 or the tag can cause a supershift, confirming the presence of CDC6 in the complex. nih.gov, molbiolcell.org

Nitrocellulose filter DNA-binding assays are another method used to measure DNA binding. nih.gov, molbiolcell.org, researchgate.net In this assay, labeled DNA is incubated with protein, and the mixture is filtered through a nitrocellulose membrane. Protein-bound DNA is retained on the filter, while free DNA passes through. This method has demonstrated that purified Saccharomyces cerevisiae this compound binds preferentially to double-stranded DNA (dsDNA) with a moderate to high affinity (dissociation constant ~1 x 10^-7 M) and does not bind to single-stranded DNA (ssDNA). nih.gov, molbiolcell.org, researchgate.net

Studies using truncated CDC6 proteins or site-directed mutagenesis in DNA binding assays have helped map the DNA-binding domain. In S. cerevisiae, the minimal requirement for DNA binding was mapped to the N-terminal 47-amino acid sequence, and mutations within a specific 29KRKK region were found to be essential for DNA-binding activity. nih.gov, molbiolcell.org, researchgate.net

In archaeal studies, DNA binding assays have shown that Methanothermobacter thermautotrophicus CDC6 proteins bind both dsDNA and ssDNA. nih.gov, researchgate.net These studies also revealed that the interaction of MCM helicase with CDC6 can inhibit the DNA binding activity of CDC6. nih.gov, researchgate.net

Computational and In Silico Modeling

Computational and in silico modeling approaches are increasingly used to complement experimental studies of CDC6, providing predictive insights into its structure, interactions, and dynamics.

Homology Modeling and Ab Initio Structure Prediction

Homology modeling and ab initio structure prediction are computational techniques used to predict the three-dimensional structure of a protein based on its amino acid sequence. Homology modeling relies on the principle that proteins with similar sequences tend to have similar structures. nih.gov, stanford.edu, bioinformaticsreview.com, medcraveonline.com If the sequence of CDC6 is similar to a protein with a known structure (template), a model of CDC6 can be built based on the template structure. nih.gov, stanford.edu, bioinformaticsreview.com, medcraveonline.com Ab initio methods, on the other hand, attempt to predict protein structure from sequence alone, without relying on a known template structure, which is useful when no suitable template is available. nih.gov, stanford.edu, bioinformaticsreview.com

These methods have been applied to predict the full-length structures of CDC6, including its intrinsically disordered regions (IDRs), which are often challenging to resolve experimentally. researchgate.net Computational approaches, including homology/ab initio modeling, have been used to understand the molecular mechanisms of CDC6 interactions. researchgate.net, aacrjournals.org

Protein-Protein Interaction Prediction and Interface Analysis

Computational methods are used to predict protein-protein interactions involving CDC6 and to analyze the interfaces where these interactions occur. These approaches can help identify potential binding partners and understand the molecular details of the interactions.

Protein-protein interaction (PPI) prediction can be based on various types of data, including sequence, structure, and genomic information. Structure-based prediction methods infer interactions if two proteins have similar structures to a known interacting pair. nih.gov Algorithms have been developed to predict PPIs using threading-based approaches and by combining interface alignment with machine learning classifiers. nih.gov

In silico analysis has been used to study the interaction network of CDC6. nih.gov For instance, analysis of gene expression profiles and PPI networks based on databases like STRING has identified CDC6 as a key candidate gene involved in processes like hepatocellular carcinoma progression and revealed interactions with proteins such as TP53, RB1, and MCMs family members. nih.gov

Computational approaches, including homology/ab initio modeling, have been employed to understand the molecular mechanisms of CDC6 interactions with specific partners like Cdc4 and Clb2. researchgate.net, aacrjournals.org These studies can predict interaction scenarios and analyze the dynamic shifts in interactions during different cell cycle stages. researchgate.net, aacrjournals.org Interface analysis, using computational tools, can identify the specific residues involved in protein-protein binding, providing insights into the molecular details of how CDC6 interacts with its partners. researcher.life, cchmc.org

Computational modeling of biological systems involving CDC6, such as the regulation of DNA replication and cell cycle progression, can also provide insights into the dynamics of CDC6 interactions and their impact on cellular processes. molbiolcell.org

Cell Biological Techniques

Cell biological techniques are fundamental to understanding the dynamic behavior and functional interactions of this compound. These approaches enable the visualization, quantification, and analysis of cellular processes involving CDC6, providing critical insights into its regulatory mechanisms.

Cell Synchronization Methods

Cell synchronization is a crucial technique used to study events that occur at specific stages of the cell cycle, allowing researchers to examine a relatively homogeneous population of cells at a particular point in the cycle. Various methods are employed to synchronize cells, including serum starvation followed by re-stimulation, and chemical blocks using agents like thymidine (B127349) or nocodazole.

Serum starvation involves depriving cells of growth factors, causing them to accumulate in the quiescent G0 phase or early G1 phase. Re-addition of serum then triggers their re-entry into the cell cycle, allowing for the observation of synchronous progression through G1, S, G2, and M phases embopress.orgresearchgate.netembopress.orgresearchgate.net. This approach has been used to study the accumulation and chromatin binding of CDC6 during G1 phase entry embopress.org.

Chemical blocking agents reversibly inhibit cell cycle progression at specific points. Thymidine, a nucleoside analog, blocks cells at the G1/S transition by inhibiting DNA synthesis embopress.org. Nocodazole, a microtubule-depolymerizing agent, arrests cells in G2/M phase by interfering with spindle formation nih.govmolbiolcell.orgpnas.orgembopress.org. Sequential blocks, such as a thymidine-nocodazole block, can be used to achieve tighter synchronization nih.govembopress.org. Alpha-factor arrest is another method used, particularly in yeast, to synchronize cells in G1 phase pnas.org.

By synchronizing cells, researchers can analyze this compound levels, post-translational modifications, and interactions at defined cell cycle stages. For instance, studies using synchronized HeLa cells have shown that depletion of CDC6 in G1 phase blocks the G1 to S transition, highlighting its essential role in replication initiation at this stage nih.govembopress.org. While effective, it is worth noting that some synchronization methods, such as serum starvation or contact inhibition, may induce cellular stress, potentially altering cell behavior compared to asynchronously cycling cells researchgate.net.

Subcellular Localization Studies (e.g., Immunofluorescence)

Determining the subcellular localization of this compound is vital for understanding where it exerts its function within the cell. Immunofluorescence microscopy is a widely used technique for this purpose, employing antibodies specific to CDC6 to visualize its distribution embopress.orgresearchgate.netnih.govproteinatlas.orgnih.govbiologists.comthermofisher.com.

Immunofluorescence studies have revealed that the localization of CDC6 is dynamically regulated throughout the cell cycle. In mammalian cells, CDC6 is primarily found in the nucleus during the G1 phase, consistent with its role in the assembly of the pre-replicative complex (pre-RC) at origins of DNA replication embopress.orgnih.govembopress.orgnih.govthermofisher.com. As cells transition into the S phase, a significant portion of CDC6 translocates to the cytoplasm in many cell types embopress.orgresearchgate.netnih.govthermofisher.com. This cytoplasmic translocation is regulated, at least in part, by phosphorylation mediated by cyclin-dependent kinases (CDKs) embopress.orgnih.govthermofisher.com. This change in localization is thought to be a mechanism to prevent re-initiation of DNA replication within the same cell cycle nih.gov.

However, research in other organisms, such as Drosophila S2 cells and Chinese hamster ovary (CHO) cells, has presented a different picture, where endogenous CDC6 appears to remain nuclear throughout G1, S, and G2 phases biologists.com. These findings suggest potential species-specific differences in CDC6 regulation or variations in the behavior of endogenous versus overexpressed protein embopress.orgbiologists.com.

Beyond the nucleus and cytoplasm, immunofluorescence has also detected CDC6 in other cellular structures, including the cytokinetic bridge and mitotic spindle in human cells proteinatlas.org. These observations hint at potential roles for CDC6 beyond replication initiation, possibly in mitosis or cytokinesis.

The following table summarizes some findings on CDC6 subcellular localization across different studies and organisms:

Organism/Cell TypeCell Cycle PhaseObserved LocalizationReference
Saccharomyces cerevisiaeAfter G1/S transitionMigrated into the nucleus; predominantly cytoplasmic overall nih.gov
Mammalian cells (U2OS, CV-1, HeLa)G1Primarily nuclear embopress.orgresearchgate.netthermofisher.com
Mammalian cells (U2OS, CV-1, HeLa)S phaseNuclear and cytoplasmic; predominantly cytoplasmic later in S embopress.orgresearchgate.netthermofisher.com
Mammalian cells (PC-3)Dividing cellsCytoplasmic thermofisher.com
Human cells (various)All phasesMainly nucleoplasm and cytosol; also cytokinetic bridge and mitotic spindle proteinatlas.org
Drosophila S2 cellsG1, S, G2Nuclear biologists.com
CHO cellsEndogenous proteinNuclear biologists.com

Flow Cytometry for Cell Cycle Analysis (e.g., FACS)

Flow cytometry, particularly Fluorescence-Activated Cell Sorting (FACS), is an indispensable tool for analyzing the DNA content of cell populations, providing a quantitative measure of cell cycle distribution embopress.orgnih.govpnas.orgembopress.orgnih.govsdbonline.orgbiorxiv.org. This technique is routinely used in conjunction with CDC6 studies to assess the impact of experimental manipulations on cell cycle progression.

By staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide or Sytox, FACS can distinguish cells in different phases of the cell cycle based on their DNA content: G1 phase cells have a diploid (2C) DNA content, G2 and M phase cells have a tetraploid (4C) DNA content, and S phase cells have an intermediate DNA content as they are actively replicating their DNA biorxiv.org.

FACS analysis is frequently employed to verify the effectiveness of cell synchronization protocols, ensuring that a significant proportion of cells are indeed accumulated at the desired cell cycle stage before downstream experiments are performed embopress.orgnih.govpnas.org.

Furthermore, FACS is critical for evaluating the functional consequences of altering CDC6 expression or activity. For example, studies using RNA interference (RNAi) to deplete CDC6 have utilized FACS to demonstrate that loss of CDC6 in G1 phase leads to an accumulation of cells with 2C DNA content, indicative of a G1/S cell cycle arrest nih.govembopress.org. This provides direct evidence for the requirement of CDC6 for entry into S phase. Conversely, overexpression of CDC6 has been shown by FACS analysis to potentially cause stalling in late S phase or prevent proper entry into mitosis sdbonline.org.

FACS can also detect abnormal DNA content, such as greater than 4C, which can occur in instances of DNA re-replication. Studies investigating the role of CDC6 in preventing re-replication often use FACS to identify and quantify polyploid cell populations nih.gov. Combining FACS with techniques like BrdU incorporation, which labels newly synthesized DNA, allows for a more detailed analysis of S phase progression and the rate of DNA replication in the presence or absence of functional CDC6 researchgate.netembopress.org.

The application of flow cytometry provides quantitative data on cell cycle profiles, complementing qualitative observations from techniques like immunofluorescence and providing robust evidence for the role of CDC6 in regulating cell cycle transitions.

Future Directions and Open Questions in Cdc6 Protein Research

Elucidation of Comprehensive Post-Translational Modification Landscapes

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction. CDC6 is known to undergo various PTMs, including phosphorylation and ubiquitination, which influence its stability and activity throughout the cell cycle. For instance, CDK-mediated phosphorylation of N-terminal serine residues can protect CDC6 from ubiquitination and degradation oup.comoup.comnih.gov. Ubiquitination by complexes like SCF(CCNF) and APC/CCdh1 targets CDC6 for degradation, a process implicated in preventing re-replication and promoting checkpoint functions nih.govgenecards.org. DNA damage can also induce CDC6 degradation through both p53-dependent and independent mechanisms involving E3 ubiquitin ligases like Huwe1 nih.gov.

Despite these findings, a comprehensive understanding of the complete landscape of CDC6 PTMs is still lacking. Future research needs to employ advanced proteomic techniques, such as mass spectrometry and antibody-based methods, to identify and characterize the full spectrum of modifications, including less-studied ones like glycosylation and lipidation genecards.orgabcam.comselectscience.net. Determining the specific enzymes (kinases, phosphatases, ubiquitin ligases, deubiquitinases, etc.) responsible for each modification and the precise functional consequences of these events will be crucial nih.gov. Understanding how different PTMs interact and are coordinated in response to various cellular signals and stresses represents a significant open question abcam.comselectscience.net. This knowledge will be decisive for a complete understanding of CDC6 functions oup.com.

Detailed Molecular Mechanisms of Transcriptional Repression

Beyond its role in DNA replication initiation, CDC6 has been shown to act as a transcriptional repressor, notably interfering with the expression of tumor suppressor genes like INK4/ARF oup.comoup.comtandfonline.com. This repression can involve the recruitment of histone deacetylases (HDACs) to specific genomic loci, leading to chromatin heterochromatinization tandfonline.com. This mechanism has striking parallels with gene silencing in yeast mating-type loci tandfonline.com.

However, the detailed molecular mechanisms by which CDC6 exerts its transcriptional repressive activity require further exploration. Identifying the specific DNA elements that CDC6 binds to or the protein complexes it recruits to facilitate repression is essential tandfonline.com. The nature of the transcriptional regulators that interact with these elements under normal and aberrant CDC6 levels remains to be fully characterized tandfonline.com. Furthermore, investigating whether CDC6's oncogenic potential is solely mediated through the repression of loci like INK4/ARF or if other transcriptional targets contribute to its pro-tumorigenic effects is an important area for future studies oup.com. Research in yeast has also revealed that transcriptional repression of full-length CDC6 during meiosis is associated with the production of shorter RNA isoforms, suggesting complex regulatory mechanisms at the transcriptional level that warrant investigation in mammalian systems nih.govmit.edu.

Identification of Novel Interaction Partners

CDC6 interacts with a variety of proteins to perform its diverse functions, including components of the origin recognition complex (ORC), minichromosome maintenance (MCM) proteins, cyclins, and CDKs genecards.orgnih.govnih.gov. These interactions are fundamental to its roles in DNA replication licensing, cell cycle control, and checkpoint activation oup.comoup.comnih.gov.

Identifying novel interaction partners of CDC6 is critical for uncovering new aspects of its cellular functions and regulatory networks. Advanced protein-protein interaction (PPI) mapping techniques, including affinity purification coupled with mass spectrometry, yeast two-hybrid screens, and newer tissue-specific approaches, can be employed to systematically identify proteins that interact with CDC6 under different cellular conditions, cell cycle phases, and in various cellular compartments sciencedaily.combiorxiv.orgnih.gov. Focusing on identifying transient or low-affinity interactions may reveal novel regulatory mechanisms. Understanding how PTMs influence CDC6 interactions will also be crucial nih.gov. The identification of novel partners could shed light on its involvement in processes beyond DNA replication and transcriptional repression, such as its recently suggested role in retinal neovascularization or its interaction with proteins involved in apoptosis nih.gov.

Characterization of CDC6 Isoform-Specific Functions

While the primary focus has been on the full-length CDC6 protein, there is evidence suggesting the existence of different CDC6 isoforms or variants, potentially arising from alternative transcription initiation or splicing nih.govmit.educore.ac.uk. Studies in model organisms like Xenopus have identified developmentally regulated CDC6 isoforms with distinct expression patterns and functional properties core.ac.uk. In yeast, shorter CDC6 RNA isoforms are produced during meiosis upon repression of the full-length transcript nih.govmit.edu.

The extent and functional significance of CDC6 isoforms in mammalian cells remain largely uncharacterized. Future research should aim to identify and characterize these isoforms, determine their expression patterns in different tissues and developmental stages, and investigate their specific roles in cellular processes mdpi.combiorxiv.orgmdpi.com. Do these isoforms have unique functions in DNA replication, cell cycle control, transcriptional regulation, or other pathways? Are they differentially regulated by PTMs or cellular signals? Understanding isoform-specific functions could reveal novel regulatory layers and potentially explain some of the context-dependent roles of CDC6 observed in different biological settings mdpi.com.

Deeper Understanding of CDC6 Roles in DNA Damage Response Pathways

CDC6 is intricately linked to DNA damage response (DDR) pathways. While its degradation can be triggered by DNA damage to prevent re-replication, CDC6 also plays roles in activating and maintaining checkpoint mechanisms that coordinate the cell cycle with DNA repair oup.comoup.comnih.gov. CDC6 has been implicated in activating ATR-Chk1 signaling, a key pathway in response to replication stress clinmedjournals.orgcancerindex.org.

Future research needs to delve deeper into the precise mechanisms by which CDC6 influences and is regulated by various DDR pathways. How does CDC6 sense DNA damage or replication stress? What are the specific interactions and signaling cascades involving CDC6 that lead to checkpoint activation or cell cycle arrest? Investigating the interplay between CDC6 PTMs and DDR signaling is also crucial nih.gov. Furthermore, understanding how aberrant CDC6 expression or function contributes to genomic instability and the bypass of DDR mechanisms in cancer cells is a critical area of study gorgoulis.grnih.gov. Studies have shown that CDC6 is upregulated in response to certain types of DNA damage and can influence sensitivity to chemotherapy, highlighting its potential as a therapeutic target in the context of DDR cancerindex.org.

In vivo Validation of Oncogenic Mechanisms in Animal Models (e.g., Transgenic Models)

Numerous studies have demonstrated the oncogenic potential of CDC6 overexpression in cultured cells, showing its ability to promote hyperreplication, induce senescence (in some contexts), interfere with tumor suppressor genes, and contribute to epithelial-to-mesenchymal transition (EMT) oup.comoup.comgorgoulis.grnih.govnih.gov. Elevated CDC6 levels have been observed in various human cancers oup.comclinmedjournals.orgcancerindex.orgnih.gov.

However, the in vivo validation of these oncogenic mechanisms in relevant animal models is essential to confirm their physiological relevance and to assess the potential of CDC6 as a therapeutic target. Generating and utilizing transgenic animal models that inducibly express or specifically delete CDC6 in different tissues will be invaluable for studying its role in tumor initiation, progression, and metastasis oup.comgorgoulis.grnih.govresearchgate.net. Such models can help determine whether CDC6 deregulation is sufficient to drive tumorigenesis in specific contexts and how it interacts with other oncogenic pathways nih.gov. Animal models can also be used to evaluate the efficacy of potential therapeutic strategies targeting CDC6 or its associated pathways clinmedjournals.orggorgoulis.grresearchgate.net. Studies in zebrafish and mice have already provided insights into CDC6's role in skin transformation and prostate cancer progression, demonstrating the utility of these models nih.govgorgoulis.grnih.gov.

Q & A

Advanced Research Question

  • p53-dependent degradation : DNA damage activates p53, enhancing CDC6 destruction via the anaphase-promoting complex (APC) to enforce G1/S arrest. This is studied using p53-null cells and CDK2 inhibitors (e.g., roscovitine) .
  • APC-CDH1 in quiescent cells : APC-CDH1 degrades CDC6 independently of p53 in G1, as shown in serum-starved fibroblasts .
    Resolution : These pathways operate in distinct contexts (stress vs. normal cycling). Experimental designs should compare CDC6 stability under genotoxic stress (activating p53) vs. unperturbed cell cycles (APC-CDH1 dominance).

What methodologies link CDC6 overexpression to cancer progression and prognosis?

Advanced Research Question

  • Hepatocellular carcinoma (HCC) : CDC6 mRNA and protein levels correlate with tumor size, differentiation, and poor survival. Validated via qRT-PCR, Western blotting, and immunohistochemistry (IHC) in 85 paired tumor/adjacent tissues .
  • Melanoma (SKCM) : Transcriptomic and IHC data show CDC6 upregulation in metastatic vs. primary tumors. Methylation analysis identifies hypomethylated CpG sites (e.g., cg05981907) inversely correlated with expression .
    Clinical implication : Multivariate Cox regression models confirm CDC6 as an independent prognostic marker .

How do epigenetic modifications, such as DNA methylation, regulate CDC6 in cancer?

Advanced Research Question

  • Methylation profiling : In melanoma, 6 CpG sites (e.g., cg05981907) are hypomethylated in metastatic tumors, leading to CDC6 upregulation. Methylation-specific PCR and bisulfite sequencing validate these sites .
  • Estrogen-induced regulation : In breast cancer, E2 shortens CDC6’s 3’-UTR, increasing transcript stability and protein levels. Luciferase reporter assays and BrdU pulse-chase experiments confirm replication effects .

What experimental strategies elucidate CDC6’s interaction with CDK complexes during cell cycle transitions?

Advanced Research Question

  • Co-immunoprecipitation (Co-IP) : CDC6 associates with Cyclin A/CDK2 in vivo, as shown using anti-CDC6 antibodies in synchronized CV-1 cells .
  • Kinase assays : Phosphorylation at Ser54 by CDK2 inhibits CDC6’s nuclear retention. Mutating Ser54 to alanine blocks relocalization, analyzed via phospho-specific antibodies (e.g., EPR759Y) .
    Functional impact : CDC6-CDK2 interaction ensures replication origin licensing is restricted to G1, preventing re-replication .

How does CDC6 regulate meiotic cell cycle transitions in oocytes?

Advanced Research Question

  • GVBD assays : CDC6 knockdown delays germinal vesicle breakdown (GVBD) in mouse oocytes, implicating it in G2/M transition. Cyclin B1 siRNA co-injection rescues this defect, confirmed via Western blotting for pCDK1 (Tyr15) .
  • Maturation studies : In Xenopus, CDC6 translation during oocyte maturation is essential for DNA replication pre-fertilization. Antisense oligonucleotides block CDC6 synthesis, reversible by recombinant protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.